Oxamic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWBFZRMHSNYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060052 | |
| Record name | Oxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | Oxamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16306 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000046 [mmHg] | |
| Record name | Oxamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16306 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
471-47-6, 66257-53-2 | |
| Record name | Oxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxamate (repellent) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066257532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxamic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03940 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-amino-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU60N5OPLG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Oxamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxamic acid, a structural analog of pyruvate, is a well-characterized metabolic inhibitor with a primary mechanism of action centered on the competitive inhibition of lactate dehydrogenase (LDH). This action disrupts the final step of anaerobic glycolysis, leading to a cascade of downstream cellular effects that have positioned it as a molecule of interest in oncology, metabolic diseases, and infectious disease research. This technical guide provides a detailed exploration of the molecular mechanisms, key cellular consequences, and experimental methodologies associated with the study of this compound.
Primary Mechanism of Action: Competitive Inhibition of Lactate Dehydrogenase
This compound's principal molecular target is Lactate Dehydrogenase (LDH), a key enzyme in the glycolytic pathway.[1][2] LDH catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+.[3] This reaction is critical for regenerating the NAD+ required to maintain a high glycolytic rate, particularly in cells undergoing anaerobic respiration or in cancer cells exhibiting the Warburg effect.[4][5]
As a structural mimic of pyruvate, this compound acts as a competitive inhibitor.[1][5] It binds to the active site of the LDH enzyme, particularly when the enzyme is in a complex with its cofactor, NADH, effectively blocking pyruvate from binding.[6] This inhibition prevents the reduction of pyruvate to lactate, leading to a bottleneck in glycolysis and significant shifts in the cell's metabolic and redox state.[5] While this compound can inhibit various LDH isozymes, it often shows a preference for the LDH-A isoform, which is frequently upregulated in cancer cells.[7][8][9]
Logical Flow: LDH Inhibition
Caption: Competitive inhibition of LDH by this compound.
Downstream Cellular and Signaling Consequences
The inhibition of LDH by this compound triggers a series of profound cellular changes, primarily stemming from metabolic reprogramming and oxidative stress.
Metabolic Shift and Energy Crisis
By blocking lactate production, this compound forces a metabolic shift. The cell can no longer efficiently regenerate NAD+ through this route, which slows down the glycolytic flux. This can lead to a reduction in overall ATP production, particularly in cells heavily reliant on glycolysis.[10] Some studies suggest that at high concentrations, this compound may also exhibit off-target inhibitory effects on other glycolytic enzymes, such as pyruvate kinase (PYK) and enolase (ENO), further compounding the energy deficit.[11]
Induction of Oxidative Stress
A key consequence of LDH-A inhibition is an increase in intracellular Reactive Oxygen Species (ROS).[7][9] The halt in the pyruvate-to-lactate conversion leads to an accumulation of pyruvate, which is then shunted into the mitochondria for oxidative phosphorylation. This increased mitochondrial respiration can lead to a surge in the production of ROS, creating a state of oxidative stress.
Cell Cycle Arrest and Apoptosis
The combination of energy depletion and high oxidative stress can activate cell death pathways. This compound has been shown to induce cell cycle arrest, typically at the G2/M phase, by downregulating key regulatory proteins like CDK1 and Cyclin B1.[8][9] Furthermore, elevated ROS levels can trigger the mitochondrial pathway of apoptosis, characterized by the activation of caspase-3 and changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[7][9]
Modulation of Signaling Pathways
This compound-induced metabolic stress impacts major cellular signaling networks. Notably, it has been shown to affect the Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival.[12] Inhibition of glycolysis and the resulting energy stress can lead to the suppression of this pathway. In some cellular contexts, LDH inhibition by this compound can also induce a protective autophagic response as a survival mechanism against metabolic stress.[10]
Signaling Pathway: From LDH Inhibition to Apoptosis
Caption: Downstream effects of this compound-mediated LDH-A inhibition.
Quantitative Data Summary
The inhibitory potency of this compound and its derivatives varies across different LDH isozymes and cell lines.
Table 1: Dissociation Constants (Ki) of Oxamate and Derivatives Against Mouse LDH Isozymes
| Inhibitor | LDH-A4 Ki (mM) | LDH-B4 Ki (mM) | LDH-C4 Ki (mM) |
| Oxamate | 0.080 | 0.060 | 0.030 |
| N-Ethyl oxamate | 0.140 | 0.035 | 0.002 |
| N-Propyl oxamate | 1.750 | 0.887 | 0.012 |
| N-Butyl oxamate | 9.100 | 7.000 | 0.750 |
| N-Isobutyl oxamate | 6.000 | 7.000 | 2.000 |
| N-sec-Butyl oxamate | 12.500 | 14.500 | 0.400 |
| Data sourced from a study on mouse LDH isozymes.[3] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (mM) | Incubation Time (h) | Assay |
| HCC1954 | Breast Cancer | 25 | 6 | Lactate Production |
| A549 | Non-Small Cell Lung Cancer | 45.8 | 72 | MTT Assay |
| MIA PaCa-2 | Pancreatic Cancer | 18.9 | 72 | MTT Assay |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 | 24 | CCK-8 |
| CNE-1 | Nasopharyngeal Carcinoma | 32.4 | 48 | CCK-8 |
| CNE-1 | Nasopharyngeal Carcinoma | 17.8 | 72 | CCK-8 |
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 | 24 | CCK-8 |
| CNE-2 | Nasopharyngeal Carcinoma | 44.5 | 48 | CCK-8 |
| CNE-2 | Nasopharyngeal Carcinoma | 31.6 | 72 | CCK-8 |
| Data compiled from multiple sources.[7][9] |
Experimental Protocols
LDH Enzyme Activity and Inhibition Assay
This protocol details the spectrophotometric measurement of LDH activity by monitoring the rate of NADH oxidation.
Materials:
-
Enzyme preparation (purified LDH or cell lysate)
-
50 mM Sodium Phosphate Buffer, pH 7.4
-
NADH solution (e.g., 5 mM stock)
-
Sodium Pyruvate solution (e.g., 50 mM stock)
-
This compound solution (or other inhibitors) at various concentrations
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette. For a 1 mL final volume, add:
-
850 µL of 50 mM Phosphate Buffer, pH 7.4
-
50 µL of NADH solution (final concentration ~0.25 mM)
-
50 µL of enzyme preparation
-
50 µL of inhibitor solution (or buffer for control)
-
-
Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13]
-
Initiate the reaction by adding 50 µL of Sodium Pyruvate solution (final concentration will depend on the isozyme, e.g., 1.25 mM for LDH-A4).[13]
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes). The rate of decrease is proportional to LDH activity.
-
Calculate the rate of reaction (ΔA340/min).
-
To determine dissociation constants (Ki), repeat the assay with varying concentrations of both pyruvate and the inhibitor. Plot the data using a Lineweaver-Burk or Michaelis-Menten model.[3]
Cell Proliferation Assay (CCK-8/MTT)
This protocol assesses the anti-proliferative effects of this compound on cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well culture plates
-
This compound (sodium salt is often used for solubility)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the plate for desired time points (e.g., 24, 48, 72 hours).[9]
-
At the end of the incubation period, add 10 µL of CCK-8 reagent (or MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow: Assessing Anti-Cancer Effects
Caption: Typical workflow for evaluating this compound in cancer cells.
Conclusion
This compound's mechanism of action is rooted in its function as a competitive inhibitor of lactate dehydrogenase. This primary action initiates a cascade of events including the disruption of glycolysis, induction of severe oxidative stress, and modulation of critical signaling pathways like Akt/mTOR. These downstream effects culminate in cell cycle arrest and apoptosis, providing a strong rationale for its investigation as a therapeutic agent, particularly in the context of cancers exhibiting a glycolytic phenotype. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for researchers aiming to further explore and harness the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Generation of this compound libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Assessment of the low inhibitory specificity of oxamate, aminooxyacetate and dichloroacetate on cancer energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Oxamic Acid as a Lactate Dehydrogenase A (LDH-A) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactate dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis, has emerged as a critical target in cancer therapy due to its role in promoting the Warburg effect. Oxamic acid, a structural analog of pyruvate, is a well-established competitive inhibitor of LDH-A. This technical guide provides an in-depth overview of this compound and its derivatives as LDH-A inhibitors, focusing on their mechanism of action, inhibition kinetics, and cellular effects. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to facilitate further research and drug development efforts in this area.
Introduction
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is characterized by increased glucose uptake and lactate production, even in the presence of oxygen. Lactate dehydrogenase A (LDH-A) plays a pivotal role in this process by catalyzing the interconversion of pyruvate and lactate, with the concomitant oxidation of NADH to NAD+. The regeneration of NAD+ is essential for maintaining a high glycolytic flux.
Inhibition of LDH-A presents a promising therapeutic strategy to disrupt the metabolic adaptations of cancer cells, leading to energy stress, increased oxidative stress, and ultimately, cell death. This compound, and its salt form oxamate, is a classic example of an LDH-A inhibitor.[1] As a pyruvate analog, it competitively binds to the active site of LDH-A, preventing the binding of the natural substrate.[2][3] This guide will delve into the technical details of this compound's function as an LDH-A inhibitor.
Mechanism of Action
This compound functions as a competitive inhibitor of LDH-A with respect to pyruvate.[4] Its structural similarity to pyruvate allows it to bind to the enzyme's active site. The inhibition is most effective when this compound binds to the LDH-NADH ternary complex, effectively locking the active site in a closed conformation and preventing catalysis.[1] The crystal structure of human LDH-A in complex with NADH and oxamate has been resolved, providing detailed insights into the binding interactions that stabilize the inhibited complex.[5]
The inhibition of LDH-A by this compound leads to a cascade of downstream cellular events:
-
Metabolic Reprogramming: The blockage of pyruvate to lactate conversion forces pyruvate into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[6][7]
-
Increased Oxidative Stress: The increased reliance on oxidative phosphorylation can lead to an accumulation of reactive oxygen species (ROS).[6][8]
-
Induction of Apoptosis: Elevated ROS levels can trigger the mitochondrial pathway of apoptosis.[7][8]
-
Cell Cycle Arrest: this compound has been shown to induce G2/M phase cell cycle arrest through the downregulation of the CDK1/cyclin B1 pathway.[9]
-
Autophagy: In some cancer cell lines, LDH-A inhibition can induce autophagy as a protective mechanism against apoptosis.[10]
Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives against various LDH isozymes has been quantified in numerous studies. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
Table 1: Inhibition Constants (Ki) of this compound and Derivatives against LDH Isozymes
| Compound | LDH Isozyme | Ki (μM) | Species | Reference |
| This compound | hLDH-A (LDH5) | 136 | Human | [11] |
| This compound | hLDH-B (LDH1) | 94.4 | Human | [11] |
| This compound | mLDH-A4 | 80 | Mouse | [12] |
| This compound | mLDH-B4 | 60 | Mouse | [12] |
| This compound | mLDH-C4 | 30 | Mouse | [12] |
| N-Ethyl oxamate | mLDH-A4 | 140 | Mouse | [12] |
| N-Ethyl oxamate | mLDH-B4 | 35 | Mouse | [12] |
| N-Ethyl oxamate | mLDH-C4 | 2 | Mouse | [12] |
| N-Propyl oxamate | mLDH-A4 | 1750 | Mouse | [12] |
| N-Propyl oxamate | mLDH-B4 | 887 | Mouse | [12] |
| N-Propyl oxamate | mLDH-C4 | 12 | Mouse | [12] |
| N-Butyl oxamate | mLDH-A4 | 9100 | Mouse | [12] |
| N-Butyl oxamate | mLDH-B4 | 7000 | Mouse | [12] |
| N-Butyl oxamate | mLDH-C4 | 750 | Mouse | [12] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound and Derivatives
| Compound | Cell Line / Enzyme | IC50 | Time Point | Reference |
| This compound | A549 (NSCLC) | 58.53 ± 4.74 mM | 24h | [10] |
| This compound | H1975 (NSCLC) | 32.13 ± 2.50 mM | 24h | [10] |
| This compound | H1395 (NSCLC) | 19.67 ± 1.53 mM | 24h | [10] |
| This compound | HBE (normal lung) | 96.73 ± 7.60 mM | 24h | [10] |
| This compound | CNE-1 (NPC) | 74.6 mM | 24h | [13] |
| This compound | CNE-1 (NPC) | 32.4 mM | 48h | [13] |
| This compound | CNE-1 (NPC) | 17.8 mM | 72h | [13] |
| This compound | CNE-2 (NPC) | 62.3 mM | 24h | [13] |
| This compound | CNE-2 (NPC) | 44.5 mM | 48h | [13] |
| This compound | CNE-2 (NPC) | 31.6 mM | 72h | [13] |
| This compound Derivative 21 | pfLDH | 14 µM | N/A | [6] |
| This compound Derivative 21 | mLDH | 25 µM | N/A | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The inhibition of LDH-A by this compound triggers distinct signaling cascades that influence cell fate. The following diagrams illustrate these pathways.
Experimental Workflows
The following diagrams outline the general workflows for key in vitro assays used to characterize LDH-A inhibitors.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate LDH-A inhibitors. Specific details may need to be optimized for particular cell lines or experimental conditions.
LDH-A Enzymatic Activity Assay
This protocol is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
Materials:
-
Purified recombinant human LDH-A
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4
-
NADH solution (0.115 mM in Assay Buffer)
-
Sodium pyruvate solution (concentrations to be varied for kinetic studies, e.g., 0.31 mM to 1.25 mM)
-
This compound stock solution (dissolved in water or buffer)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing Assay Buffer, NADH solution, and the desired concentration of this compound (or vehicle control).
-
Add the LDH-A enzyme solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.[4]
-
Initiate the enzymatic reaction by adding the sodium pyruvate solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
For kinetic analysis, vary the pyruvate concentration in the presence and absence of the inhibitor to generate data for Lineweaver-Burk plots to determine the inhibition constant (Ki).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection Assay
This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Load the cells with H2DCFDA by incubating them in a solution of 5-10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
The increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.
Conclusion
This compound serves as a foundational tool for studying the biological consequences of LDH-A inhibition. Its well-characterized mechanism of action and predictable effects on cancer cell metabolism make it an invaluable research compound. While its potency and selectivity may be limited for direct therapeutic applications, the insights gained from studies with this compound have paved the way for the development of more potent and specific LDH-A inhibitors. The data and protocols presented in this guide are intended to support the ongoing efforts of researchers and drug developers in targeting LDH-A for the treatment of cancer and other metabolic diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rcsb.org [rcsb.org]
- 3. Activity of the Lactate Dehydrogenase Inhibitor this compound against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of this compound libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Structure and Chemical Properties of Oxamic Acid
Abstract
This compound, the monoamide of oxalic acid, is a versatile organic compound with significant implications in medicinal chemistry and organic synthesis. Its simple structure, possessing both a carboxylic acid and an amide group, belies a rich chemical reactivity and a crucial role as a metabolic inhibitor. This document provides a comprehensive overview of the structure, physicochemical properties, key chemical reactions, and synthesis of this compound. It further delves into its biological significance, particularly as a potent inhibitor of lactate dehydrogenase (LDH), and its involvement in critical signaling pathways relevant to cancer and metabolic diseases. Detailed experimental protocols and visual diagrams of key processes are included to support research and development efforts.
Introduction
This compound (IUPAC name: 2-amino-2-oxoacetic acid) is an organic compound that serves as a fundamental building block in synthetic chemistry and as a powerful tool in biochemical research.[1][2] It is structurally characterized as a dicarboxylic acid monoamide, resulting from the formal condensation of one carboxyl group of oxalic acid with ammonia.[1][3] Its biological activity is most notably associated with the inhibition of lactate dehydrogenase (LDH), an enzyme pivotal to anaerobic glycolysis.[4][5] This inhibitory action makes this compound and its derivatives promising candidates for the development of therapeutics targeting cancer, metabolic disorders, and infectious diseases like malaria.[5][6][7] Furthermore, its unique reactivity, particularly its ability to undergo oxidative decarboxylation to generate carbamoyl radicals, has established it as a valuable precursor in the synthesis of a wide array of nitrogen-containing molecules.[8]
Structure and Physicochemical Properties
This compound is a white, crystalline, water-soluble solid.[1][4] Its structure combines the functionalities of a carboxylic acid and a primary amide, bestowing upon it a unique set of chemical and physical characteristics.
Chemical Structure:
The key structural features are a carboxyl group (-COOH) directly bonded to a carbamoyl group (-CONH₂).
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Physical Appearance | White crystalline powder | [9][13] |
| Melting Point | 207-210 °C (with decomposition) | [9][12][14] |
| Boiling Point | 165.08°C to 306.3°C (rough estimates) | [13][14] |
| Water Solubility | 108 mg/mL | [1][14][15] |
| Other Solubilities | Slightly soluble in DMSO and Methanol | [9][16] |
| pKa | 1.60 ± 0.20 (Predicted) | [9][16] |
| Density | ~1.6 g/cm³ (estimate) | [13][14] |
| Vapor Pressure | 4.64 x 10⁻⁷ mmHg at 25°C | [3][13] |
Chemical Properties and Key Reactions
The dual functionality of this compound governs its chemical behavior. It exhibits reactions characteristic of both carboxylic acids and amides and possesses a unique reactivity profile centered on decarboxylation.
Acid-Base Properties
The carboxylic acid group imparts weak acidic properties to the molecule, allowing it to react with bases to form oxamate salts.[1][2]
Oxidative Decarboxylation: Generation of Carbamoyl Radicals
A defining feature of this compound chemistry is its facile oxidative decarboxylation to generate a highly reactive carbamoyl radical (H₂N-C•=O).[8] This transformation can be initiated through various means, including thermal, photochemical, electrochemical, or photoelectrochemical methods.[8][17]
This carbamoyl radical is a versatile intermediate for forming new C-N and C-C bonds. It can be trapped by heteroaromatic bases in Minisci-type reactions, add to unsaturated systems, or undergo further oxidation.[8]
Caption: Oxidative decarboxylation pathway of this compound to form key reactive intermediates.
Precursor for Isocyanates, Urethanes, and Ureas
The carbamoyl radical generated from this compound can be further oxidized to an isocyanate.[8][18] This provides a green, phosgene-free route to synthesize urethanes and ureas by generating the isocyanate in situ in the presence of an alcohol or amine, respectively.[19] This approach is highly advantageous as it avoids the handling of toxic phosgene and carcinogenic isocyanates.[8]
Synthesis of this compound and Derivatives
Oxamic acids are readily prepared and are typically bench-stable, non-toxic compounds.[8]
General Synthesis Workflow
The most common and versatile synthesis is a two-step procedure. It begins with the coupling of a primary or secondary amine with an oxalic acid monoester derivative (e.g., ethyl oxalyl chloride or diethyl oxalate). The resulting oxamate ester intermediate is then hydrolyzed to yield the final this compound.[8][20]
Caption: A two-step workflow for the general synthesis of N-substituted oxamic acids.
Experimental Protocol: Synthesis of N-Aryl Oxamic Acids
This protocol outlines the synthesis of N-substituted oxamic acids via the reaction of aromatic amines with diethyl oxalate, as adapted from literature procedures.[20]
Objective: To synthesize an N-aryl this compound (e.g., N-p-nitrophenyl this compound).
Materials:
-
Aromatic amino compound (e.g., p-nitroaniline)
-
Anhydrous diethyl oxalate
-
Ethanol (as solvent, if necessary)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for hydrolysis)
-
Standard reflux and filtration apparatus
Procedure:
-
Step 1: Formation of the Oxamate Ester a. In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic amine (1.0 equivalent) in a minimal amount of ethanol. b. Add anhydrous diethyl oxalate (1.2 equivalents) to the solution. c. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC. d. After completion, allow the reaction mixture to cool to room temperature. The ethyl oxamate ester may precipitate. e. Collect the solid product by vacuum filtration and wash with cold ethanol to remove excess diethyl oxalate.
-
Step 2: Hydrolysis to this compound a. Suspend the crude ethyl oxamate ester in a 10% aqueous solution of sodium hydroxide. b. Stir the mixture at room temperature overnight or gently heat to accelerate hydrolysis. c. After hydrolysis is complete (indicated by the dissolution of the solid), cool the solution in an ice bath. d. Carefully acidify the solution with concentrated hydrochloric acid until the pH is ~1-2. The N-aryl this compound will precipitate. e. Collect the final product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Characterization:
-
The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, IR).[21] For example, IR spectra will show characteristic peaks for N-H, C=O (amide and acid), and C-O stretching.[21][22]
Biological Role and Signaling Pathways
This compound's primary biological significance stems from its role as a competitive inhibitor of lactate dehydrogenase (LDH).[1][7]
Inhibition of Lactate Dehydrogenase (LDH)
LDH is a critical enzyme that catalyzes the interconversion of pyruvate and lactate, with concomitant interconversion of NADH and NAD⁺.[6][7] Many cancer cells exhibit the "Warburg effect," a metabolic shift towards aerobic glycolysis, which results in high lactate production even in the presence of oxygen.[7] This makes LDH, particularly the LDH-A isoform, a prime target for anticancer therapies.
This compound, as a pyruvate analogue, binds to the active site of the LDH-NADH complex, forming an inactive ternary complex and effectively halting the catalytic cycle.[4][7] This inhibition leads to a decrease in lactate production and a disruption of the cell's energy metabolism and redox balance.[7][23]
Downstream Signaling Effects in Cancer
The inhibition of LDH by this compound triggers a cascade of downstream cellular events, making it a potent anti-proliferative agent.[5]
-
Inhibition of the Akt-mTOR Pathway: The Akt-mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. It is also a major negative regulator of autophagy.[24] By disrupting cellular metabolism, oxamate treatment has been shown to inhibit the Akt-mTOR pathway.[24][25]
-
Induction of ROS and Autophagy: LDH inhibition leads to an increase in intracellular Reactive Oxygen Species (ROS).[5][24] This oxidative stress, coupled with the inhibition of the Akt-mTOR pathway, induces autophagy.[24] In some contexts, this autophagy is protective, and its inhibition can enhance oxamate-induced apoptosis.[24]
-
Induction of Apoptosis: Ultimately, the metabolic stress, cell cycle arrest, and ROS production caused by oxamate can trigger programmed cell death (apoptosis) in cancer cells.[5]
Caption: Signaling pathway showing effects of this compound via LDH inhibition.
Other Therapeutic Applications
-
Antimalarial Agents: The LDH enzyme in Plasmodium falciparum (pfLDH) is a validated drug target. This compound and its derivatives have been synthesized and shown to selectively inhibit pfLDH over mammalian LDH, demonstrating their potential as antimalarial leads.[6]
-
Type 2 Diabetes: Elevated blood lactate is a risk factor for type 2 diabetes. Oxamate has been shown to improve glycemic control and insulin sensitivity in animal models, suggesting its derivatives could be potential drugs for treating this metabolic disease.[7]
Conclusion
This compound is a compound of significant interest to researchers in organic synthesis, medicinal chemistry, and chemical biology. Its straightforward synthesis and unique reactivity as a precursor to carbamoyl radicals make it a valuable tool for constructing complex nitrogenous compounds. From a biological perspective, its well-established role as an LDH inhibitor places it at the center of therapeutic strategies for cancer and metabolic diseases. The ability to modulate critical cellular processes like the Akt-mTOR pathway and induce autophagy and apoptosis underscores its potential. The continued exploration of this compound derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. This compound | 471-47-6 [chemicalbook.com]
- 2. CAS 471-47-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C2H3NO3 | CID 974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Generation of this compound libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]
- 8. Oxamic acids: useful precursors of carbamoyl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01953A [pubs.rsc.org]
- 9. 471-47-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. This compound | C2H3NO3 | CID 974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. オキサミン酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. echemi.com [echemi.com]
- 14. This compound [chembk.com]
- 15. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. This compound CAS#: 471-47-6 [amp.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Urethanes synthesis from oxamic acids under electrochemical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Activity of the Lactate Dehydrogenase Inhibitor this compound against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model [mdpi.com]
- 24. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Oxamic Acid: A Technical Guide to its Role in Glycolysis Inhibition for Researchers and Drug Development Professionals
Introduction
Oxamic acid, a structural analog of pyruvate, is a well-established competitive inhibitor of lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis. By targeting LDH, this compound disrupts the conversion of pyruvate to lactate, a critical step for regenerating NAD+ required for sustained high rates of glycolysis. This inhibitory action has significant implications for cellular metabolism, particularly in cancer cells which often exhibit a heightened reliance on glycolysis for energy production and biosynthesis, a phenomenon known as the Warburg effect. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on LDH and cellular processes, detailed experimental protocols for its study, and a visualization of the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glycolysis.
Core Mechanism of Action: Competitive Inhibition of Lactate Dehydrogenase
This compound's primary role in inhibiting glycolysis stems from its function as a competitive inhibitor of lactate dehydrogenase (LDH).[1] Structurally similar to the enzyme's substrate, pyruvate, this compound binds to the active site of LDH, thereby preventing the binding and subsequent conversion of pyruvate to lactate.[1][2] This inhibition is crucial because the conversion of pyruvate to lactate is coupled with the oxidation of NADH to NAD+. The regeneration of NAD+ is essential for the continued operation of glycolysis, specifically for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzed step. By blocking this conversion, this compound effectively halts the regeneration of NAD+, leading to a bottleneck in the glycolytic pathway and a subsequent reduction in ATP production from this metabolic route.[3]
The inhibition of LDH by this compound leads to several downstream metabolic consequences. The accumulation of pyruvate can force a metabolic shift towards oxidative phosphorylation in the mitochondria, provided oxygen is available.[4] Furthermore, the disruption of the NAD+/NADH ratio can induce cellular stress, including the production of reactive oxygen species (ROS).[5]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound and its derivatives against various LDH isozymes has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to evaluate the efficacy of these compounds. The following tables summarize the available quantitative data.
| Compound | LDH Isozyme | IC50 | Cell Line/Organism | Reference |
| This compound | pfLDH | 94 µM | Plasmodium falciparum | [2] |
| This compound | mLDH | 25 µM | Mammalian | [6] |
| This compound | H1299 | 32.13 ± 2.50 mmol/L | Human NSCLC | [7] |
| This compound | A549 | 19.67 ± 1.53 mmol/L | Human NSCLC | [7] |
| This compound | HBE | 96.73 ± 7.60 mmol/L | Human bronchial epithelial | [7] |
| This compound analog 21 | pfLDH | 14 µM | Plasmodium falciparum | [6] |
| 6,6′-dithiodinicotinic acid | pfLDH | 6.6 mM | Plasmodium falciparum | [2] |
| 6,6′-dithiodinicotinic acid | hLDH | 4.6 mM | Human | [2] |
| Compound | LDH Isozyme(s) | Ki (mM) | Notes | Reference |
| Oxamate | LDH-A4 | 0.080 | Mouse | [8] |
| Oxamate | LDH-B4 | 0.060 | Mouse | [8] |
| Oxamate | LDH-C4 | 0.030 | Mouse | [8] |
| N-Ethyl oxamate | LDH-A4 | 0.140 | Mouse | [8] |
| N-Ethyl oxamate | LDH-B4 | 0.035 | Mouse | [8] |
| N-Ethyl oxamate | LDH-C4 | 0.002 | Mouse | [8] |
| N-Propyl oxamate | LDH-A4 | 1.750 | Mouse | [8] |
| N-Propyl oxamate | LDH-B4 | 0.887 | Mouse | [8] |
| N-Propyl oxamate | LDH-C4 | 0.012 | Mouse | [8] |
| Oxamate | - | 28 µM | Inhibition of AAT | [2] |
| Gossypol | hLDH5 | 1.9 µM | Competitive with NADH | [2] |
| Gossypol | hLDH1 | 1.4 µM | Competitive with NADH | [2] |
| Gossypol | pfLDH | 0.7 µM | Competitive with NADH | [2] |
| 8-deoxyhemigossylic acid | hLDH5 | 3 µM | - | [2] |
| 8-deoxyhemigossylic acid | pfLDH | 2 µM | - | [2] |
| 8-deoxyhemigossylic acid | hLDH1 | 91 µM | - | [2] |
Key Signaling Pathways and Experimental Workflows
The inhibition of glycolysis by this compound triggers a cascade of cellular events that can be visualized as signaling pathways and experimental workflows.
References
- 1. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vigo-avocats.com [vigo-avocats.com]
- 6. Generation of this compound libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Beyond Lactate Dehydrogenase: An In-depth Technical Guide to the Alternative Biological Targets of Oxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamic acid, a structural analog of pyruvate, is widely recognized for its potent inhibitory effects on lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. This action has positioned this compound and its derivatives as valuable tools in cancer metabolism research and as potential therapeutic agents. However, the biological activities of this compound extend beyond LDH, with several other enzymes and metabolic pathways being identified as direct or indirect targets. A comprehensive understanding of these off-target effects is crucial for the accurate interpretation of experimental results and for the development of more selective and effective therapeutics. This technical guide provides an in-depth exploration of the biological targets of this compound beyond LDH, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Aspartate Aminotransferase (AAT): A Primary Alternative Target
Aspartate aminotransferase (AAT), a pivotal enzyme in amino acid metabolism and the malate-aspartate shuttle, has been identified as a significant alternative target of this compound.[1][2] Oxamate acts as a competitive inhibitor of AAT with respect to 2-oxoglutarate.[2][3] This inhibition can have profound effects on cellular metabolism, particularly in cancer cells that rely on the malate-aspartate shuttle for the transfer of reducing equivalents from the cytoplasm to the mitochondria.[1]
Quantitative Data: Inhibition of Aspartate Aminotransferase by this compound
The inhibitory potency of this compound against different isoforms of AAT has been quantified, with the apparent inhibition constants (Ki) summarized in the table below.
| Enzyme | Isoform | Substrate for Competition | Inhibition Constant (Ki) | Reference |
| Aspartate Aminotransferase | Cytoplasmic | 2-oxoglutarate | 29 mmol/L | [2][3] |
| Aspartate Aminotransferase | Mitochondrial | 2-oxoglutarate | 17 mmol/L | [2][3] |
| Human Recombinant AAT | - | α-ketoglutarate | 30.3 µM | [1] |
Experimental Protocol: Aspartate Aminotransferase (AAT) Inhibition Assay
The following protocol outlines a method for determining the inhibitory effect of this compound on AAT activity.
Materials:
-
Purified human recombinant AAT
-
L-aspartate
-
α-ketoglutarate (2-oxoglutarate)
-
Malate dehydrogenase (MDH)
-
Reduced nicotinamide adenine dinucleotide (NADH)
-
This compound
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing L-aspartate, α-ketoglutarate, MDH, and NADH in the assay buffer. The final concentrations should be optimized for the specific enzyme and experimental conditions. A typical reaction mixture might contain 193 mM L-aspartate, 12 mM α-ketoglutarate, 0.6 units/mL MDH, and 0.2 mM NADH.[4]
-
Prepare this compound Solutions: Prepare a series of dilutions of this compound in the assay buffer to test a range of inhibitor concentrations.
-
Set up the Assay Plate: To each well of a 96-well plate, add the AAT enzyme and the desired concentration of this compound.
-
Initiate the Reaction: Add the reagent mix to each well to start the reaction. The final reaction volume is typically 300 µL.[4]
-
Measure Absorbance: Immediately begin measuring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the AAT-catalyzed reaction.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each this compound concentration from the linear portion of the absorbance versus time plot.
-
To determine the mode of inhibition and the inhibition constant (Ki), perform a Lineweaver-Burk plot analysis by plotting 1/V against 1/[substrate] at different fixed concentrations of this compound. For competitive inhibition with respect to α-ketoglutarate, the lines will intersect on the y-axis. The Ki can be determined from the slopes of these lines.
-
Signaling Pathway: The Malate-Aspartate Shuttle
The inhibition of AAT by this compound directly impacts the malate-aspartate shuttle, a critical pathway for transporting NADH reducing equivalents from the cytosol into the mitochondria for oxidative phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]
- 4. Targeting aspartate aminotransferase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Novel Oxamic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis, characterization, and biological significance of novel oxamic acid derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, primarily as enzyme inhibitors. This document details experimental protocols, presents key quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows.
Introduction to this compound Derivatives
This compound, the monoamide of oxalic acid, and its derivatives are a class of small molecules that have emerged as potent inhibitors of various enzymes, playing crucial roles in disease pathogenesis. Their structural simplicity and amenability to chemical modification make them attractive scaffolds for drug discovery. Key therapeutic targets of this compound derivatives include lactate dehydrogenase (LDH) and histone deacetylases (HDACs). Inhibition of LDH is a promising strategy for targeting the altered metabolism of cancer cells and pathogens like Plasmodium falciparum, the causative agent of malaria.[1][2] HDAC inhibitors, on the other hand, are a class of epigenetic drugs that have shown efficacy in treating certain cancers by altering gene expression and inducing cell cycle arrest and apoptosis.
Synthesis of Novel this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into two main approaches: direct synthesis from amines and oxalic acid derivatives, and multi-step synthesis for more complex structures.
General Synthesis of N-Substituted Oxamic Acids
A common and straightforward method for synthesizing N-substituted oxamic acids involves the reaction of a primary or secondary amine with an oxalic acid monoester, such as diethyl oxalate, followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of N-aryl Oxamic Acids
A general procedure involves refluxing an aromatic amine with anhydrous diethyl oxalate.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired aromatic amine (1.0 equivalent) in an excess of anhydrous diethyl oxalate, which also serves as the solvent.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The excess diethyl oxalate is removed under reduced pressure.
-
Hydrolysis: The resulting this compound ester is then subjected to basic hydrolysis, for example, by stirring with an aqueous solution of sodium hydroxide or potassium hydroxide at room temperature until the ester is completely consumed (monitored by TLC).
-
Purification: The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound derivative. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Multi-step Synthesis of Complex Hydrthis compound Derivatives
For more complex derivatives, such as those based on a core scaffold like quisinostat, a multi-step synthetic route is often necessary. The following is an illustrative workflow for the synthesis of novel hydrthis compound derivatives.[4]
Experimental Protocol: Synthesis of Quisinostat-based Hydrthis compound Derivatives [4]
This protocol is a generalized representation based on the synthesis of 38 novel hydrthis compound derivatives.
-
Step 1: Nucleophilic Aromatic Substitution: React ethyl 2-chloropyrimidine-5-carboxylate with a suitable amine, such as tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) at 0°C to room temperature for 2-3 hours.
-
Step 2: Boc Deprotection: Remove the tert-butoxycarbonyl (Boc) protecting group using a solution of hydrochloric acid in dioxane in DCM at room temperature for 5-6 hours.
-
Step 3: Reductive Amination: The resulting amine is then reacted with a variety of aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid in a solvent such as dichloroethane (DCE) overnight at room temperature.
-
Step 4: Ester Hydrolysis: The ethyl ester is hydrolyzed using a base such as potassium carbonate in a mixture of methanol and water at 65-70°C for 8-12 hours.
-
Step 5: Amide Coupling: The resulting carboxylic acid is coupled with a protected hydroxylamine, for example, O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THPONH₂), using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine in a solvent such as dimethylformamide (DMF) at room temperature for 48 hours.
-
Step 6: Final Deprotection: The final deprotection of the hydroxylamine is achieved using hydrochloric acid in dioxane in DCM at room temperature for 30 minutes to yield the target hydrthis compound derivatives.
Characterization of Novel this compound Derivatives
The structural elucidation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and analytical techniques.
Experimental Protocols: Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[2][5][6]
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using techniques like electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compounds.[5]
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets. This technique is used to identify characteristic functional groups such as C=O, N-H, and O-H stretching vibrations.
-
X-ray Crystallography: Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds. The data provides precise information on bond lengths, bond angles, and the overall molecular conformation.[7][8][9][10][11]
-
Melting Point (MP): The melting point of solid derivatives is determined using a melting point apparatus and is a useful indicator of purity.[2]
-
Elemental Analysis: Combustion analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which is then compared to the theoretical values calculated from the molecular formula.
Quantitative Data Summary
The following tables summarize representative quantitative data for a selection of novel oxamic and hydrthis compound derivatives.
Table 1: Physicochemical and Spectroscopic Data of Representative this compound Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | HRMS (m/z) |
| N-p-nitrophenyl this compound | C₈H₆N₂O₅ | 210.15 | - | - | - | - |
| N-p-chlorophenyl this compound | C₈H₆ClNO₃ | 200.59 | - | - | - | - |
| Hydrthis compound Derivative 1 | C₁₈H₃₂N₂O₃ | 324.24 | 45.1 | 0.70-2.17 (m), 3.48 (dd), 7.20 (d), 8.69 (s), 10.36 (s) | 19.70, 21.31, 25.20, 25.66, 25.74, 26.59, 28.47, 28.52, 30.97, 32.33, 35.32, 38.63, 42.32, 47.69, 47.77, 62.85, 169.15, 173.11 | 324.2404 [M]⁺ |
| Hydrthis compound Derivative 2 | C₂₀H₂₆N₂O₃ | 342.19 | 202.5 | 0.78-1.76 (m), 3.85 (td), 6.90 (d), 7.41 (d), 7.54 (d), 7.62 (d), 7.78 (d), 9.10 (s), 11.28 (s) | 11.89, 20.30, 20.59, 26.99, 36.02, 37.61, 44.52, 46.79, 49.24, 56.53, 124.62, 127.71, 133.31, 137.62, 138.02, 163.89, 164.71 | 342.1943 [M]⁺ |
| Hydrthis compound Derivative 3 | C₂₀H₂₄N₂O₃ | 340.18 | 222.5-222.6 | 1.53-2.01 (m), 3.99 (d), 6.98 (d), 7.43 (d), 7.62 (d), 7.79 (d), 8.01 (d), 9.11 (s), 11.26 (s) | 26.79, 26.74, 31.05, 31.65, 36.85, 37.15, 53.07, 124.48, 127.36, 127.47, 133.12, 137.31, 137.80, 163.62, 164.04 | 340.1777 [M]⁺ |
Data for N-p-nitrophenyl and N-p-chlorophenyl this compound are from reference[3]. Data for hydrthis compound derivatives are from reference[2]. Dashes indicate data not provided in the source.
Table 2: X-ray Crystallography Data for this compound [11]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 9.4994(4) |
| b (Å) | 5.4380(2) |
| c (Å) | 6.8636(3) |
| β (°) | 107.149(2) |
| Volume (ų) | 338.79(2) |
| Z | 4 |
Biological Activity and Signaling Pathways
Novel this compound derivatives have shown significant potential as inhibitors of key enzymes involved in disease progression.
Inhibition of Lactate Dehydrogenase (LDH)
LDH is a critical enzyme in the anaerobic glycolytic pathway, catalyzing the conversion of pyruvate to lactate. Many cancer cells and pathogens like P. falciparum rely heavily on glycolysis for energy production, making LDH an attractive therapeutic target.[1][12] this compound and its derivatives act as competitive inhibitors of LDH, leading to a decrease in lactate production and cellular ATP levels, which can induce cell cycle arrest and apoptosis in cancer cells.[12][13][14]
Inhibition of Histone Deacetylases (HDACs)
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors, including certain hydrthis compound derivatives, block the activity of these enzymes, leading to hyperacetylation of histones, reactivation of tumor suppressor gene expression, and ultimately cell cycle arrest, differentiation, and apoptosis.[15][16][17]
Conclusion
Novel this compound derivatives represent a versatile and promising class of compounds for the development of new therapeutics. Their straightforward synthesis and potent inhibitory activity against key enzymes like LDH and HDACs make them valuable leads in the fields of oncology, infectious diseases, and beyond. This guide provides a foundational understanding of their synthesis and characterization, which is essential for researchers and professionals in the field of drug development. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these derivatives into clinical applications.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer’s Disease: Synthesis, Docking and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and solid state 13C and 1H NMR analysis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and ester of amino acids or dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure determination of this compound from laboratory powder X-Ray diffraction data and energy minimization by DFT-D (Journal Article) | OSTI.GOV [osti.gov]
- 8. impact.ornl.gov [impact.ornl.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. deboni.he.com.br [deboni.he.com.br]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
CAS number and molecular weight of oxamic acid for research
For Immediate Release
Oxamic Acid: A Core Compound for Research in Metabolic Pathways and Drug Development
This whitepaper provides a comprehensive technical overview of this compound, a pivotal molecule in biochemical research and a promising scaffold in drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document details the physicochemical properties, synthesis, and multifaceted applications of this compound, with a special focus on its role as a lactate dehydrogenase inhibitor.
Core Properties of this compound
This compound, also known as aminooxoacetic acid, is a simple yet versatile organic compound. Its fundamental properties are summarized below, providing a ready reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 471-47-6 | [No specific citation available] |
| Molecular Weight | 89.05 g/mol | [No specific citation available] |
| Molecular Formula | C₂H₃NO₃ | [No specific citation available] |
| Appearance | White, water-soluble solid | [No specific citation available] |
| Melting Point | 209 °C (decomposes) | [No specific citation available] |
Therapeutic Potential and Research Applications
This compound is a well-established inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. This inhibitory action forms the basis of its extensive investigation in various therapeutic areas, most notably in oncology.
Oncology
Elevated glycolysis, even in the presence of oxygen (the Warburg effect), is a hallmark of many cancer cells. By inhibiting LDH-A, the isoform predominantly expressed in tumors, this compound disrupts cancer cell metabolism, leading to reduced proliferation, cell cycle arrest, and apoptosis.[1][2] Research has demonstrated its efficacy in various cancer models, including non-small cell lung cancer, gastric cancer, and glioblastoma.[2][3][4]
Other Therapeutic Areas
Beyond cancer, the therapeutic potential of this compound and its derivatives is being explored in:
-
Type 2 Diabetes: By modulating lactate production, this compound may improve glycemic control and insulin sensitivity.
-
Infectious Diseases: As an antimalarial agent, it targets the LDH enzyme of Plasmodium falciparum.[1]
-
Inflammation: Certain derivatives of this compound have shown anti-inflammatory properties.[5]
Experimental Protocols
Synthesis of N-Substituted this compound Derivatives
A general methodology for the synthesis of N-substituted this compound derivatives involves the reaction of a primary or secondary amine with an oxalic acid monoester, followed by hydrolysis.
Methodology:
-
Reaction: A solution of the desired amine in a suitable solvent (e.g., diethyl ether) is added dropwise to an ice-cold solution of a monoester of oxalic acid (e.g., diethyl oxalate).[6]
-
Reflux: The reaction mixture is then refluxed for a specified period.
-
Hydrolysis: The resulting oxamate ester is hydrolyzed to the corresponding this compound, typically under basic conditions.
-
Purification: The final product is purified by recrystallization.
Lactate Dehydrogenase (LDH) Inhibition Assay
The inhibitory effect of this compound on LDH activity can be quantified using a spectrophotometric assay. This protocol is a general guideline and may require optimization for specific experimental conditions.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing NADH and sodium pyruvate in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).[7]
-
Incubation: In a 96-well plate, add the LDH enzyme preparation, the reaction mixture, and varying concentrations of this compound. Incubate the plate at a controlled temperature (e.g., 37°C) for a short period.[7]
-
Absorbance Reading: Measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease corresponds to the rate of NADH oxidation, which is proportional to LDH activity.
-
Data Analysis: Plot the reaction velocity against the substrate concentration to determine the kinetic parameters (Vmax and Km). Lineweaver-Burk plots can be used to determine the type of inhibition and the inhibition constant (Ki).[8]
Signaling Pathways
The anticancer effects of this compound are, in part, mediated through its influence on key cellular signaling pathways. Inhibition of LDH by this compound leads to an increase in reactive oxygen species (ROS), which in turn can inhibit the Akt-mTOR pathway.[9] This pathway is a central regulator of cell growth, proliferation, and survival.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and its derivatives against various cell lines and LDH isoforms, providing a comparative overview of its potency.
| Compound | Target Cell Line / Enzyme | IC₅₀ / Dissociation Constant (mM) | Reference |
| This compound | Non-small cell lung cancer (A549) | 58.53 ± 4.74 | [4] |
| This compound | Non-small cell lung cancer (H1975) | 32.13 ± 2.50 | [4] |
| This compound | Non-small cell lung cancer (H1395) | 19.67 ± 1.53 | [4] |
| This compound | Normal lung epithelial (HBE) | 96.73 ± 7.60 | [4] |
| N-Ethyl oxamate | Mouse LDH-A4 | 0.140 | [10] |
| N-Ethyl oxamate | Mouse LDH-B4 | 0.035 | [10] |
| N-Ethyl oxamate | Mouse LDH-C4 | 0.002 | [10] |
| N-Propyl oxamate | Mouse LDH-A4 | 1.750 | [10] |
| N-Propyl oxamate | Mouse LDH-B4 | 0.887 | [10] |
| N-Propyl oxamate | Mouse LDH-C4 | 0.012 | [10] |
| This compound 21 | Plasmodium falciparum LDH | 0.014 | [1] |
| This compound 21 | Mammalian LDH | 0.025 | [1] |
This technical guide serves as a foundational resource for researchers engaged in the study of metabolic pathways and the development of novel therapeutics. The data and protocols presented herein are intended to facilitate further investigation into the promising applications of this compound.
References
- 1. Generation of this compound libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactate dehydrogenase kinetics and inhibition using a microplate reader | Semantic Scholar [semanticscholar.org]
- 4. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Lactate dehydrogenase kinetics and inhibition using a microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Solubility and Stability of Oxamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of oxamic acid in common laboratory solvents. The information herein is intended to support research, development, and formulation activities involving this compound. This compound, the monoamide of oxalic acid, is a white, water-soluble solid with applications in various fields, including as a lactate dehydrogenase A inhibitor.[1][2] A thorough understanding of its physical and chemical properties is crucial for its effective use.
Solubility Profile
The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and in vitro testing. This compound is generally described as being soluble in water and various organic solvents.[1] The available quantitative and qualitative solubility data are summarized below.
Quantitative Solubility Data
A precise quantitative solubility value for this compound has been reported in water. However, for other common organic solvents, only qualitative descriptions are readily available in the literature.
| Solvent | Solubility | Temperature (°C) |
| Water | 108 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified |
| Methanol | Slightly Soluble | Not Specified |
| Ethanol | Data not available | - |
| Acetone | Data not available | - |
| N,N-Dimethylformamide (DMF) | Data not available | - |
It is recommended that the solubility of this compound in ethanol, acetone, and DMF be determined experimentally to establish a comprehensive solubility profile.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for thermodynamic solubility assessment.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle for a short period.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles. The filter material should be compatible with the solvent.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the concentration determined from the analysis and the dilution factor.
-
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Stability Profile
The stability of a compound under various environmental conditions is a critical factor in its handling, storage, and formulation. This compound is a stable compound under standard conditions, but it can be susceptible to degradation under stress conditions such as high temperature, extreme pH, and exposure to light.
Summary of Stability Data
| Condition | Observation |
| Thermal Stability | Thermally stable up to 140 °C. It undergoes thermal decomposition at higher temperatures. |
| Hydrolytic Stability | Susceptible to acid-catalyzed hydrolysis.[3] Quantitative kinetic data at various pH values are not readily available. |
| Photostability | Should be protected from light.[4] Specific photolytic degradation pathways and kinetics have not been extensively reported. |
| Oxidative Stability | Should be stored away from oxidizing agents.[5] |
Degradation Pathways
The primary degradation pathways for this compound include hydrolysis and decarboxylation.
-
Hydrolysis: Under acidic conditions, the amide bond of this compound can be hydrolyzed to yield oxalic acid and ammonia.[3]
-
Decarboxylation: At elevated temperatures or under photocatalytic conditions, this compound can undergo decarboxylation.[6]
Experimental Protocols for Stability Testing
The following protocols are based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.
Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve this compound in a range of acidic solutions (e.g., 0.1 M HCl, 1 M HCl).
-
Store the solutions at different temperatures (e.g., room temperature, 40 °C, 60 °C) for a defined period.
-
Analyze samples at various time points.
-
-
Base Hydrolysis:
-
Dissolve this compound in a range of basic solutions (e.g., 0.1 M NaOH, 1 M NaOH).
-
Store and analyze as described for acid hydrolysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂, 30% H₂O₂).
-
Store the solution, protected from light, at room temperature.
-
Analyze samples at various time points.
-
-
Thermal Degradation (Solid State):
-
Place solid this compound in a temperature-controlled oven at elevated temperatures (e.g., 60 °C, 80 °C, and a temperature above its melting point with decomposition).
-
Analyze the solid at different time points.
-
-
Photostability:
-
Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples.
-
Analytical Method: A stability-indicating analytical method, typically a gradient HPLC method, should be developed and validated to separate the parent drug from its degradation products.
Caption: Key factors influencing the stability of this compound.
Summary and Recommendations
This guide provides an overview of the current knowledge on the solubility and stability of this compound. While some data is available, particularly for its aqueous solubility and thermal stability, significant gaps remain. For a comprehensive understanding and to support advanced formulation and development activities, it is recommended that the following studies be conducted:
-
Quantitative solubility determination in key organic solvents such as ethanol, acetone, and DMF.
-
Detailed kinetic studies of hydrolytic degradation across a range of pH values to determine the rate constants and half-life.
-
In-depth photostability studies to identify photodegradation products and quantify the rate of degradation under standardized light conditions.
The experimental protocols provided in this guide offer a framework for conducting these necessary investigations in a scientifically robust and regulatory-compliant manner.
References
- 1. CAS 471-47-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 4. 471-47-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
A Historical Perspective on the Discovery of Oxamic Acid's Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamic acid, a simple monoamide of oxalic acid, holds a significant place in the history of metabolic inhibitors. Its journey from a chemical curiosity to a tool for understanding fundamental cellular processes and a progenitor for therapeutic strategies is a testament to the enduring value of studying enzyme-substrate interactions. This technical guide provides a detailed historical perspective on the initial discoveries of this compound's bioactivity, focusing on its seminal role as a lactate dehydrogenase inhibitor and its early evaluation as a potential anti-cancer agent. We will delve into the original quantitative data, reconstruct the pioneering experimental protocols, and visualize the nascent understanding of its mechanism of action.
The Dawn of a Metabolic Inhibitor: Inhibition of Lactate Dehydrogenase
The primary and most well-characterized bioactivity of this compound is its inhibition of lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis. The initial discovery, or at least its first detailed scientific documentation, can be traced back to the late 1950s.
Historical Context and Initial Observations
In a landmark 1959 paper, Novoa, Winer, Glaid, and Schwert provided a comprehensive kinetic analysis of LDH inhibition by oxamate (the ionized form of this compound)[1]. The authors noted that the inhibitory properties of oxamate on LDH had been observed "several years ago" by one of the co-authors, A. J. Glaid, and that this inhibition was competitive with respect to pyruvate[1]. This established this compound as a structural analog of pyruvate, the natural substrate of LDH.
Quantitative Analysis of LDH Inhibition (Novoa et al., 1959)
The 1959 study meticulously quantified the inhibitory effects of oxamate on beef heart LDH. The key findings are summarized in the table below.
| Parameter | Value | Conditions |
| Inhibitor Constant (Ki) for Oxamate | 2.4 x 10⁻⁵ M | pH 7.3, 0.2 M Tris buffer |
| Type of Inhibition | Competitive with respect to pyruvate | Varied pyruvate and oxamate concentrations |
| Michaelis Constant (Km) for Pyruvate | 3.78 x 10⁻⁴ M | pH 7.3, 0.2 M Tris buffer |
Experimental Protocol: LDH Inhibition Assay (circa 1959)
The experimental methods employed by Novoa and colleagues were foundational for studying enzyme kinetics. A reconstruction of their protocol is as follows:
-
Enzyme Preparation: Crystalline beef heart lactate dehydrogenase was used, with its concentration determined by spectrophotometry.
-
Reagents:
-
DPNH (now known as NADH) solutions were prepared and their concentrations determined by absorbance at 340 nm.
-
Sodium pyruvate solutions were freshly prepared.
-
Sodium oxamate was used as the inhibitor.
-
Tris(hydroxymethyl)aminomethane (Tris) buffer was used to maintain a constant pH.
-
-
Assay Procedure:
-
The reaction was carried out in quartz cuvettes with a 1 cm light path.
-
The reaction mixture contained Tris buffer, DPNH, and the enzyme.
-
The reaction was initiated by the addition of pyruvate.
-
The rate of DPNH oxidation was followed by measuring the decrease in absorbance at 340 nm using a Beckman Model DU spectrophotometer.
-
For inhibition studies, varying concentrations of sodium oxamate were included in the reaction mixture.
-
-
Data Analysis: The data was analyzed using the Lineweaver-Burk plot method to determine the type of inhibition and the inhibitor constant (Ki).
Early Mechanistic Understanding
The competitive nature of the inhibition strongly suggested that this compound directly competes with pyruvate for binding to the active site of the LDH-NADH complex. This was a crucial insight into the enzyme's mechanism and provided a rational basis for its biological effects.
References
Methodological & Application
Application Notes and Protocols for Oxamic Acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamic acid and its salt, sodium oxamate, are widely utilized in cell culture studies as inhibitors of lactate dehydrogenase (LDH), particularly LDH-A.[1][2] LDH-A is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. By inhibiting this step, this compound disrupts a key metabolic pathway often upregulated in cancer cells (the Warburg effect), leading to various cellular consequences.[3][4][5] These application notes provide detailed protocols for the use of this compound in cell culture, including its mechanism of action, effects on cellular processes, and relevant experimental procedures.
Mechanism of Action
This compound is a structural analog of pyruvate and acts as a competitive inhibitor of LDH-A.[3][6] It binds to the active site of the enzyme, preventing the conversion of pyruvate to lactate.[6][7] This inhibition leads to a reduction in lactate production and can result in a buildup of pyruvate.[3][4] The metabolic shift induced by this compound can lead to several downstream effects, including:
-
Inhibition of Glycolysis: By blocking a key step in anaerobic glycolysis, this compound can decrease the overall glycolytic flux.[4][8][9]
-
Induction of Oxidative Stress: The metabolic disruption can lead to an increase in reactive oxygen species (ROS).[1][10]
-
Modulation of Signaling Pathways: this compound has been shown to affect signaling pathways such as Akt-mTOR.[11]
Effects on Cellular Processes
In various cell culture models, particularly cancer cell lines, this compound has been demonstrated to:
-
Inhibit Cell Proliferation: this compound can suppress the growth of cancer cells in a dose- and time-dependent manner.[1][5]
-
Induce Apoptosis: It can trigger programmed cell death through the mitochondrial pathway, involving the activation of caspases.[1]
-
Cause Cell Cycle Arrest: this compound can induce cell cycle arrest, often at the G2/M phase.[1][2]
-
Enhance Radiosensitivity: It can make cancer cells more susceptible to radiation treatment.[5][12]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | 24 | 74.6 | [13][14] |
| 48 | 32.4 | [13][14] | ||
| 72 | 17.8 | [13][14] | ||
| CNE-2 | Nasopharyngeal Carcinoma | 24 | 62.3 | [13][14] |
| 48 | 44.5 | [13][14] | ||
| 72 | 31.6 | [13][14] | ||
| HCC1954 | Breast Cancer | Not Specified | 25 | [1] |
| Plasmodium falciparum (pfLDH) | Malaria (enzyme inhibition) | Not Applicable | 0.014 | [15] |
| Mammalian LDH (mLDH) | (enzyme inhibition) | Not Applicable | 0.025 | [15] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (or sodium oxamate) powder
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Sterile filters (0.22 µm)
-
Sterile conical tubes
Protocol:
-
Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 1 M). This compound is soluble in water.[7][16]
-
Dissolve the this compound powder in sterile distilled water or PBS by vortexing. Gentle warming may be required to fully dissolve the compound.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 50, 100 mM) diluted in fresh cell culture medium.[1]
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[5]
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).[1]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).[1]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of this compound's Effect
Caption: Signaling pathway of this compound in a cancer cell.
Experimental Workflow for Studying this compound Effects
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]
- 4. Activity of the Lactate Dehydrogenase Inhibitor this compound against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Generation of this compound libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes: Oxamic Acid as a Tool to Investigate the Warburg Effect in Cancer
Introduction
The Warburg effect, a hallmark of cancer metabolism, describes the propensity of cancer cells to favor aerobic glycolysis over oxidative phosphorylation for energy production, even in the presence of ample oxygen. This metabolic shift leads to increased glucose uptake and lactate production, creating an acidic tumor microenvironment that promotes tumor progression, invasion, and immune evasion. Lactate dehydrogenase A (LDH-A), the enzyme responsible for the conversion of pyruvate to lactate, is a key player in this process and a promising target for anticancer therapies. Oxamic acid, a structural analog of pyruvate, acts as a competitive inhibitor of LDH-A, making it a valuable chemical tool to study and potentially reverse the Warburg effect in cancer. These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the active site of LDH-A, thereby blocking the conversion of pyruvate to lactate.[1][2][3] This inhibition leads to a cascade of metabolic and cellular consequences:
-
Reduced Lactate Production: By blocking LDH-A, this compound directly decreases the production and secretion of lactate, which can help to normalize the acidic tumor microenvironment.[4][5]
-
Decreased ATP Production: The shift away from efficient oxidative phosphorylation in the Warburg effect is compensated by a high glycolytic flux. Inhibition of this pathway by this compound can lead to a reduction in overall ATP levels in cancer cells.[4][6][7]
-
Increased Oxidative Stress: The accumulation of pyruvate and the redirection of metabolic intermediates can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress and potentially triggering apoptosis.[3][6][7]
-
Induction of Apoptosis and Cell Cycle Arrest: The combination of energy depletion and oxidative stress can trigger programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[6][8][9]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (mM) | Exposure Time (hours) |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 | 24 |
| 32.4 | 48 | ||
| 17.8 | 72 | ||
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 | 24 |
| 44.5 | 48 | ||
| 31.6 | 72 | ||
| AsPc-1 | Pancreatic Ductal Adenocarcinoma | 8.617 | Not Specified |
| Mia-Paca-2 | Pancreatic Ductal Adenocarcinoma | 26.74 | Not Specified |
| A549 | Non-Small Cell Lung Cancer | Varies (significant suppression) | 24 |
| H1299 | Non-Small Cell Lung Cancer | Varies (significant suppression) | 24 |
| H1395 | Non-Small Cell Lung Cancer | Varies (significant suppression) | 24 |
Note: IC50 values can vary depending on the specific experimental conditions.[9][10]
Table 2: Effects of this compound on Cancer Cell Metabolism and Viability
| Parameter | Cell Line(s) | Treatment | Observed Effect | Reference |
| Lactate Production | CT26 | 40 mM Oxamate | Decreased | [4] |
| H1299 | Dose-dependent | Decreased | [11] | |
| Medium pH | CT26 | 40 mM Oxamate | Increased (from 6.5 to 7.4) | [4] |
| Extracellular Acidification Rate (ECAR) | CT26 | 40 mM Oxamate | Reduced | [4] |
| ATP Levels | CNE-1, CNE-2 | Dose-dependent | Decreased | [9] |
| H1395 | Oxamate | Reduction | [6] | |
| Reactive Oxygen Species (ROS) | CNE-1, CNE-2 | 20-100 mM Oxamate | 1.3- to 3.3-fold increase | [9] |
| H1395 | Oxamate | Burst | [6] | |
| Apoptosis | H1395 | 20-100 mM Oxamate | 6.24% to 29.66% increase | [8] |
| CNE-1, CNE-2 | Dose-dependent | Increased | [9] | |
| Cell Proliferation | NSCLC cells | Oxamate | Significantly suppressed | [6] |
| Gastric cancer cells | Dose- and time-dependent | Inhibited | [12] | |
| Tumor Growth (in vivo) | CT26 syngeneic model | Phenformin + Oxamate | Reduced tumor size | [7] |
| NSCLC humanized mouse model | Oxamate | Delayed tumor growth | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (sodium salt)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
Treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution to various concentrations in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lactate Production Assay
This protocol measures the amount of lactate secreted by cancer cells into the culture medium.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Lactate assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability protocol.
-
Medium Collection: After the desired incubation period, collect the cell culture medium from each well.
-
Lactate Measurement: Centrifuge the collected medium to remove any cellular debris. Use the supernatant to measure the lactate concentration according to the manufacturer's instructions of the lactate assay kit.
-
Data Normalization: After collecting the medium, lyse the cells in the wells and measure the total protein concentration using a BCA or Bradford assay. Normalize the lactate concentration to the total protein content in each well.
Protocol 3: Real-Time Metabolic Analysis (Seahorse XF Analyzer)
This protocol allows for the real-time measurement of the extracellular acidification rate (ECAR), an indicator of glycolysis.
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate)
-
This compound
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to attach.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Treatment: On the day of the assay, replace the culture medium with the assay medium and incubate the cells in a non-CO2 incubator for 1 hour.
-
Assay Execution: Load the hydrated sensor cartridge with this compound (and other metabolic modulators if desired) into the injection ports. Place the cell culture microplate into the Seahorse XF Analyzer and run the assay. The instrument will measure ECAR before and after the injection of this compound.
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine the effect of this compound on glycolytic activity.
Protocol 4: In Vivo Tumor Growth Study
This protocol describes a general workflow for evaluating the anti-tumor effects of this compound in a mouse model.
Materials:
-
Immunocompromised or syngeneic mice
-
Cancer cell line capable of forming tumors in mice
-
This compound
-
Vehicle solution for injection (e.g., sterile saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., daily intraperitoneal injection) to the treatment group. The control group should receive injections of the vehicle solution. Dosing and schedule should be optimized based on preliminary studies.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: Mechanism of this compound in inhibiting the Warburg Effect.
Caption: General workflow for studying this compound's effects.
Caption: Cellular signaling consequences of this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Anti-Cancer Effect of Phenformin and Oxamate | PLOS One [journals.plos.org]
- 5. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. The reciprocal effects of autophagy and the Warburg effect in pancreatic ductal adenocarcinoma: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 12. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Oxamic Acid with Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamic acid, a competitive inhibitor of lactate dehydrogenase A (LDHA), is emerging as a promising agent in combination cancer therapy.[1][2] By targeting the metabolic hallmark of many cancers known as the Warburg effect, this compound disrupts cellular bioenergetics, leading to anti-tumor effects such as the induction of apoptosis and cell cycle arrest.[1] Preclinical studies have demonstrated that combining this compound with other anti-cancer agents, including metabolic inhibitors, immunotherapy, radiotherapy, and chemotherapy, can result in synergistic cytotoxicity and enhanced therapeutic efficacy.[3][4][5][6] These application notes provide a summary of key findings and detailed protocols for investigating the combination of this compound with other anti-cancer agents.
Combination with Phenformin: A Dual Metabolic Blockade
The combination of this compound with the biguanide phenformin creates a potent anti-cancer strategy by simultaneously targeting two key metabolic pathways: glycolysis (via this compound) and mitochondrial respiration (via phenformin).[3][7] Phenformin inhibits complex I of the mitochondrial respiratory chain, leading to increased production of reactive oxygen species (ROS) and decreased ATP synthesis.[3][7] The addition of oxamate not only enhances the cytotoxic effects of phenformin but also mitigates the side effect of lactic acidosis by inhibiting LDH-A.[3][4]
Data Presentation
Table 1: Synergistic Cytotoxicity of Phenformin and this compound Combination
| Cell Line | Cancer Type | Combination Index (CI) at ED50 | Synergy Level |
| E6E7Ras | Head and Neck Cancer | 0.494 | Strong Synergy |
| B16F10 | Melanoma | 0.310 | Strong Synergy |
| CT26 | Colon Cancer | 0.009 | Very Strong Synergy |
| A549 | Lung Cancer | 0.227 | Strong Synergy |
| DU145 | Prostate Cancer | 0.067 | Very Strong Synergy |
| MCF7 | Breast Cancer | 0.503 | Strong Synergy |
| Data sourced from a study by Miskimins et al. (2014). CI values < 0.9 indicate synergism.[1] |
Table 2: In Vivo Efficacy of Phenformin and this compound Combination in a Syngeneic Mouse Model (CT26 Colon Cancer)
| Treatment Group | Average Tumor Size (Day 21) | Apoptosis (TUNEL positive cells) | Glucose Uptake (SUVavg) |
| Control | Not significantly different from single agents | 18.9 ± 11.1 | 2.0 ± 0.6 |
| Oxamate (O) | Not significantly different from control | Not reported | Not reported |
| Phenformin (P) | Not significantly different from control | Not reported | Not reported |
| Phenformin + Oxamate (PO) | Significantly smaller than other groups (P<0.05) | 42.8 ± 23.5 | 1.6 ± 0.3 |
| Data from Miskimins et al. (2014) indicates a significant reduction in tumor size and glucose uptake, and an increase in apoptosis with the combination treatment.[5][7] |
Signaling Pathway
Combination with Immunotherapy: Enhancing Anti-Tumor Immunity
This compound can potentiate the effects of immune checkpoint inhibitors, such as anti-PD-1 antibodies (e.g., pembrolizumab), by modulating the tumor microenvironment. By inhibiting LDH-A, this compound reduces lactic acid production, which is known to suppress T-cell function and infiltration. This creates a more favorable environment for an effective anti-tumor immune response.[5]
Data Presentation
Table 3: In Vivo Efficacy of this compound and Pembrolizumab Combination in a Humanized NSCLC Mouse Model
| Treatment Group | Tumor Growth | CD8+ T Cell Infiltration (Tumor Center) |
| Control | Progressive | Baseline |
| Oxamate | Significantly delayed | Increased |
| Pembrolizumab | Significantly delayed | Increased |
| Oxamate + Pembrolizumab | Best therapeutic outcome (significantly delayed growth) | Significantly increased compared to single agents |
| Data from a 2021 study demonstrates that the combination of this compound and pembrolizumab leads to superior tumor growth inhibition, correlated with increased infiltration of activated CD8+ T cells.[3][5][8] |
Experimental Workflow
Combination with Radiotherapy and Chemotherapy in Glioblastoma
This compound has been shown to increase the sensitivity of glioblastoma (GBM) cells to both radiotherapy and the chemotherapeutic agent temozolomide.[6] The proposed mechanism for radiosensitization involves the inhibition of DNA repair pathways, induction of apoptosis and senescence, and suppression of cancer stem cell properties.[3][4]
Data Presentation
Logical Relationship
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a partner agent, alone and in combination, and to quantify synergy using the Chou-Talalay method.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (sodium salt is readily soluble in media)
-
Partner anti-cancer agent (e.g., phenformin)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
Synergy analysis software (e.g., CalcuSyn, CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the partner agent. Create a series of dilutions for each drug and for the combination at a constant ratio.
-
Treatment: Treat the cells with single agents and the combination at various concentrations for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each agent alone and for the combination.
-
Input the dose-effect data into a synergy analysis software to calculate the Combination Index (CI). A CI < 0.9 indicates synergy.[1]
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound in combination with another agent using flow cytometry.
Materials:
-
6-well plates
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the partner agent, and the combination for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: In Vivo Combination Therapy in a Humanized Mouse Model
Objective: To evaluate the in vivo efficacy of this compound combined with an immunotherapeutic agent.
Materials:
-
Severely immunodeficient mice (e.g., NOD-scid-IL2Rg-/- or B-NDG)
-
Human peripheral blood mononuclear cells (PBMCs)
-
Human cancer cell line (e.g., A549 NSCLC)
-
This compound
-
Immunotherapeutic agent (e.g., pembrolizumab)
-
Calipers for tumor measurement
Procedure:
-
Model Establishment:
-
Subcutaneously implant human cancer cells into the mice.
-
When tumors are established, intravenously inject human PBMCs to reconstitute a human immune system.[8]
-
-
Treatment:
-
Randomize mice into treatment groups (Vehicle, this compound alone, Pembrolizumab alone, Combination).
-
Administer treatments as per the established schedule (e.g., Oxamate at 300 mg/kg daily via intraperitoneal injection; Pembrolizumab at 10 mg/kg twice weekly via intraperitoneal injection).[8]
-
-
Monitoring:
-
Monitor tumor growth by caliper measurements every 3-4 days.
-
Monitor mouse body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and excise the tumors.
-
Perform immunofluorescence or immunohistochemistry on tumor sections to analyze the infiltration of immune cells (e.g., CD8+ T cells).
-
Conclusion
The combination of this compound with other anti-cancer agents represents a promising therapeutic strategy. By targeting cancer metabolism, this compound can synergize with a variety of treatments, including other metabolic inhibitors, immunotherapy, radiotherapy, and chemotherapy. The protocols outlined above provide a framework for the preclinical evaluation of novel this compound-based combination therapies, which may ultimately lead to more effective treatments for a range of cancers.
References
- 1. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic anti-cancer effect of phenformin and oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of peripheral blood mononuclear cell-derived humanized lung cancer mouse models for studying efficacy of PD-L1/PD-1 targeted immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Substituted Oxamic Acid Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-substituted oxamic acid analogs are a class of organic compounds with significant interest in medicinal chemistry and drug discovery. These molecules are characterized by a core this compound structure with a substitution on the nitrogen atom. They have been identified as potent inhibitors of various enzymes, most notably lactate dehydrogenase (LDH), an important target in cancer and metabolic diseases. Inhibition of LDH can disrupt the glycolytic pathway in cancer cells, leading to reduced energy production and cell death. This has positioned N-substituted this compound analogs as promising candidates for the development of novel therapeutics.
This document provides detailed application notes and protocols for several common and effective methods for synthesizing N-substituted this compound analogs. The protocols are intended to be a practical guide for researchers in academic and industrial settings.
Synthetic Methodologies
Several synthetic strategies have been developed for the preparation of N-substituted this compound analogs. The choice of method often depends on the nature of the desired substituent (aliphatic, aromatic, etc.) and the required scale of the synthesis. The most common methods are detailed below.
Method 1: Reaction of Amines with Diethyl Oxalate
This is a straightforward and widely used method for the synthesis of both N-alkyl and N-aryl oxamic acids. The reaction involves the nucleophilic attack of a primary or secondary amine on one of the ester groups of diethyl oxalate, followed by hydrolysis of the remaining ester to yield the desired this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired primary or secondary amine (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Addition of Diethyl Oxalate: To the stirred solution, add diethyl oxalate (1.2 eq.) dropwise at room temperature.
-
Reaction: The reaction mixture is then typically heated to reflux and stirred for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After completion of the initial reaction, the solvent is removed under reduced pressure. The resulting crude ethyl oxamate is then hydrolyzed by adding an aqueous solution of a base, such as sodium hydroxide (1.5 eq.), and stirring at room temperature or gentle heating until the ester is fully cleaved.
-
Workup and Purification: The reaction mixture is cooled, and the aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the N-substituted this compound. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Quantitative Data:
| Amine Substituent (R) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| n-Propyl | Ethanol | 4 | 82 | [1][2] |
| n-Butyl | Ethanol | 6 | 75-85 | [2] |
| Isobutyl | Ethanol | 6 | 82 | [1] |
| Benzyl | THF | 12 | 70-80 | [3] |
| p-Nitrophenyl | Ethanol | 8 | ~70 | [4] |
| p-Chlorophenyl | Ethanol | 8 | ~75 | [4] |
Method 2: Schotten-Baumann Condensation
The Schotten-Baumann reaction is a classic method for the acylation of amines and is particularly useful for preparing N-acyl amino acids, which are structurally related to N-substituted oxamic acids. This method involves the reaction of an acyl chloride (in this case, ethyloxalyl chloride) with an amine in the presence of a base.
Experimental Protocol:
-
Reaction Setup: Dissolve the amine (1.0 eq.) in a biphasic solvent system, typically dichloromethane (CH2Cl2) and water, in an Erlenmeyer flask equipped with a magnetic stirrer and placed in an ice bath.[5]
-
Addition of Base: Add an aqueous solution of a base, such as 10% sodium hydroxide (2.0-3.0 eq.), to the amine solution while stirring.[5]
-
Addition of Acyl Chloride: Slowly add ethyloxalyl chloride (1.1 eq.) dropwise to the vigorously stirred biphasic mixture, maintaining the temperature between 0 and 5 °C.[5][6]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours.[5] Monitor the reaction progress by TLC.
-
Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl oxamate. The ester is then hydrolyzed as described in Method 1 to yield the final N-substituted this compound.
Quantitative Data:
| Amine | Base | Yield of Ester (%) | Reference |
| Aniline | NaOH | High | [5] |
| Substituted Anilines | NaOH | Good to Excellent | [7] |
| 2-Amino-4-substituted-thiazoles | Pyridine | Good | [6] |
Method 3: Copper-Catalyzed Ullmann-Goldberg Cross-Coupling for N-Aryloxamic Acids
This method is specifically designed for the synthesis of N-aryloxamic acids. It involves a copper-catalyzed cross-coupling reaction between an aryl iodide and an oxamate ester. This reaction is particularly useful for creating a C-N bond between an aromatic ring and the this compound nitrogen.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 eq.), the oxamate ester (e.g., ethyl oxamate, 1.5 eq.), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.) in a suitable high-boiling solvent such as DMF or dioxane.
-
Reaction: The reaction mixture is heated to a high temperature (typically 100-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the resulting crude N-aryloxamate ester is purified by column chromatography. The purified ester is then hydrolyzed to the corresponding N-arylthis compound as described in Method 1.
Quantitative Data:
| Aryl Iodide | Catalyst/Ligand | Base | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | CuI/DMEDA | K2CO3 | 110 | Moderate to Excellent | [8] |
| Substituted Aryl Iodides | CuI/various ligands | Cs2CO3 | 100-130 | Good | [9][10] |
Visualizations
Synthetic Workflow: General Synthesis of N-Substituted Oxamic Acids
Caption: General synthetic workflows for N-substituted oxamic acids.
Signaling Pathway: Inhibition of Lactate Dehydrogenase and Downstream Effects
N-substituted this compound analogs are known to inhibit lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. This inhibition has several downstream consequences, including the modulation of the Akt-mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.
Caption: Inhibition of LDH by N-substituted oxamic acids and its impact on the Akt-mTOR pathway.
Conclusion
The synthetic methods described in these application notes provide a robust toolkit for the preparation of a diverse range of N-substituted this compound analogs. The choice of a particular method will be guided by the specific target molecule and the available starting materials. The provided protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis and development of these promising therapeutic agents. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and purity. The understanding of their mechanism of action, particularly the inhibition of LDH and the subsequent effects on cellular signaling pathways, will continue to drive the design and synthesis of new and more potent analogs for various therapeutic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. N-(4-substituted-thiazolyl)this compound derivatives, a new series of potent, orally active antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Lactate Metabolism in Diabetes Models Using Oxamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated lactate levels are increasingly recognized as a significant factor in the pathophysiology of type 2 diabetes and insulin resistance.[1][2] Lactate, traditionally viewed as a byproduct of anaerobic glycolysis, is now understood to be a key signaling molecule that can impair insulin action in peripheral tissues.[1][2] Oxamic acid, a structural analog of pyruvate, serves as a potent inhibitor of lactate dehydrogenase (LDH), the enzyme responsible for the conversion of pyruvate to lactate.[3] This property makes this compound a valuable tool for investigating the role of lactate in diabetes and for exploring the therapeutic potential of targeting lactate metabolism. These application notes provide detailed protocols for using this compound in both in vitro and in vivo models of diabetes, along with expected outcomes and data presentation guidelines.
Mechanism of Action
This compound competitively inhibits LDH, thereby reducing the production of lactate from pyruvate. This shifts cellular metabolism away from anaerobic glycolysis and can have several downstream effects relevant to diabetes research, including:
-
Reduced Lactate-Induced Insulin Resistance: By lowering lactate levels, this compound can mitigate the inhibitory effects of lactate on insulin signaling pathways.
-
Altered Cellular Redox State: Inhibition of LDH can affect the NAD+/NADH ratio, which has broad implications for cellular metabolism.
-
Modulation of Inflammatory Pathways: Lactate has been shown to promote pro-inflammatory responses, which can be attenuated by this compound.[2]
In Vitro Protocols
Palmitate-Induced Insulin Resistance in 3T3-L1 Adipocytes
This protocol describes how to induce insulin resistance in 3T3-L1 adipocytes using the saturated fatty acid palmitate, and how to treat these cells with this compound to investigate its effects on lactate metabolism and insulin sensitivity.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Insulin, Dexamethasone, IBMX (MDI) for differentiation
-
Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound
-
2-deoxy-[³H]-glucose
-
Lactate assay kit
-
Cell lysis buffer and protein assay kit
-
Antibodies for Western blotting (e.g., p-Akt, Akt, GLUT4)
Procedure:
-
3T3-L1 Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard MDI protocol.
-
Palmitate-BSA Conjugation: Prepare a stock solution of palmitate conjugated to BSA.
-
Induction of Insulin Resistance: On day 8 of differentiation, incubate mature adipocytes with 0.5 mM palmitate-BSA complex for 16-24 hours to induce insulin resistance.
-
This compound Treatment: Following palmitate treatment, wash the cells and incubate with fresh medium containing various concentrations of this compound (e.g., 10, 20, 50 mM) for 4-6 hours.
-
Metabolic Assays:
-
Lactate Production: Measure lactate concentration in the culture medium using a commercial lactate assay kit.
-
Glucose Uptake: Perform a 2-deoxy-[³H]-glucose uptake assay in the presence and absence of insulin (100 nM) to assess insulin sensitivity.
-
-
Western Blotting: Analyze protein expression of key insulin signaling molecules (e.g., phosphorylation of Akt) and glucose transporters (e.g., GLUT4) to determine the effect of this compound on insulin signaling.
Expected Outcomes:
-
Palmitate treatment will increase lactate production and decrease insulin-stimulated glucose uptake.
-
This compound treatment is expected to reduce lactate production in a dose-dependent manner and improve insulin-stimulated glucose uptake in palmitate-treated cells.
-
Western blot analysis may show that this compound restores insulin-stimulated Akt phosphorylation.
In Vivo Protocols
This compound Treatment in db/db Mice (Model of Type 2 Diabetes)
This protocol is based on the work of Ye et al. (2016) and describes the long-term administration of this compound to db/db mice to assess its effects on glycemic control and insulin sensitivity.[3]
Materials:
-
Male db/db mice and their lean db/+ littermates
-
This compound
-
Vehicle (0.9% NaCl)
-
Glucometer and test strips
-
Insulin and glucose for tolerance tests
-
ELISA kits for insulin, inflammatory cytokines (TNF-α, IL-6)
-
Kits for measuring HbA1c, triglycerides, and free fatty acids
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize 4-week-old male db/db mice and db/+ controls for one week. Group db/db mice to receive vehicle or this compound at various doses (e.g., 150, 350, 550, 750 mg/kg body weight) via oral gavage daily for 12 weeks.
-
Monitoring: Monitor body weight and food intake weekly. Measure fasting blood glucose weekly from a tail snip.
-
Metabolic Tests (at the end of the 12-week treatment):
-
Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal injection of glucose (2 g/kg) and measure blood glucose at 0, 15, 30, 60, and 120 minutes.
-
Insulin Tolerance Test (ITT): After a 6-hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg) and measure blood glucose at 0, 15, 30, 60, and 90 minutes.
-
-
Biochemical Analysis: At the end of the study, collect blood and tissues for analysis.
-
Measure serum levels of insulin, HbA1c, lactate, triglycerides, free fatty acids, TNF-α, and IL-6.
-
Isolate tissues (e.g., skeletal muscle, adipose tissue) to measure lactate production ex vivo.
-
Expected Outcomes:
-
This compound treatment is expected to reduce body weight gain, fasting blood glucose, and HbA1c levels in db/db mice.[3]
-
Improved glucose tolerance and insulin sensitivity are anticipated with this compound treatment.[3]
-
Serum and tissue lactate levels, as well as markers of inflammation and dyslipidemia, are expected to be reduced.[3]
This compound Treatment in High-Fat Diet (HFD)-Induced Obese Mice
This protocol describes the use of this compound in a diet-induced model of obesity and insulin resistance.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat) and control chow diet
-
This compound
-
Metabolic cages for indirect calorimetry
Procedure:
-
Induction of Obesity: Feed 6-week-old male C57BL/6J mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group will be fed a standard chow diet.
-
This compound Administration: Treat a cohort of HFD-fed mice with this compound (e.g., 500-750 mg/kg body weight) via oral gavage daily for 4-6 weeks.
-
Metabolic Phenotyping:
-
Perform GTT and ITT as described for the db/db model.
-
Use metabolic cages to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), and calculate the respiratory exchange ratio (RER) to assess substrate utilization.
-
-
Biochemical and Tissue Analysis: Analyze blood and tissues as described for the db/db model.
Expected Outcomes:
-
HFD will induce weight gain, hyperglycemia, and insulin resistance.
-
This compound treatment may attenuate HFD-induced weight gain and improve glucose homeostasis.
-
Indirect calorimetry may reveal a shift in substrate utilization with this compound treatment, potentially towards increased glucose oxidation.
Data Presentation
Quantitative Data Summary
Table 1: Effects of this compound on Metabolic Parameters in db/db Mice [3]
| Parameter | db/+ Control | db/db Vehicle | db/db + OXA (350 mg/kg) | db/db + OXA (550 mg/kg) | db/db + OXA (750 mg/kg) |
| Body Weight (g) | ~25 | ~50 | ~45 | ~40 | ~37 |
| Fasting Blood Glucose (mg/dL) | ~100 | ~450 | ~330 | ~270 | ~190 |
| HbA1c (%) | ~4.0 | ~9.5 | ~8.0 | ~7.0 | ~6.0 |
| Serum Lactate (mmol/L) | ~1.5 | ~2.5 | ~2.0 | ~1.8 | ~1.6 |
| Serum Insulin (ng/mL) | ~0.5 | ~3.0 | ~2.0 | ~1.5 | ~1.0 |
| Serum TNF-α (pg/mL) | ~20 | ~80 | ~60 | ~50 | ~40 |
| Serum IL-6 (pg/mL) | ~10 | ~50 | ~40 | ~30 | ~25 |
Data are approximate values based on published findings and will vary depending on experimental conditions.
Table 2: Effects of this compound on Metabolic Parameters in ICR Mice [4]
| Parameter | Vehicle | OXA (750 mg/kg) |
| Resting Blood Glucose (mmol/L) | ~7.5 | ~6.0 |
| Resting Blood Lactate (mmol/L) | ~2.0 | ~3.5 |
| Energy Expenditure (kcal/hr/kg) | ~12.5 | ~10.0 |
| Fat Oxidation (kcal/hr/kg) | ~5.0 | ~2.5 |
Data are approximate values based on published findings and will vary depending on experimental conditions.
Signaling Pathways and Visualizations
Elevated lactate in diabetic states can impair insulin signaling. Lactate can act through the G-protein coupled receptor GPR81, which, in adipocytes, leads to the inhibition of adenylyl cyclase, a decrease in cAMP, and subsequent inhibition of lipolysis. In skeletal muscle, elevated lactate can impair the insulin signaling cascade downstream of the insulin receptor, leading to reduced glucose uptake. This compound, by inhibiting LDH and reducing lactate production, can alleviate these impairments.
Caption: this compound inhibits LDH, reducing lactate production and mitigating lactate-induced impairment of insulin signaling.
Caption: Experimental workflows for in vitro and in vivo studies using this compound in diabetes models.
Safety and Toxicology
While this compound is a valuable research tool, it is important to consider its potential for cytotoxicity, especially at higher concentrations. Studies in cancer cell lines have shown that high concentrations of this compound can induce apoptosis. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions. For in vivo studies, the doses provided in the protocols have been shown to be well-tolerated in mice.[3] However, it is always advisable to monitor animal health closely throughout the study.
Disclaimer: These protocols and application notes are intended for research purposes only and should be adapted to your specific experimental needs and institutional guidelines. Always follow appropriate safety procedures when handling chemicals and working with laboratory animals.
References
- 1. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Oxamic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of oxamic acid, a well-characterized inhibitor of lactate dehydrogenase A (LDH-A). The following protocols and data are intended to facilitate research into the anti-cancer and metabolic modulatory effects of this compound.
Introduction
This compound is a structural analog of pyruvate and a competitive inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis.[1][2] By inhibiting LDH-A, this compound disrupts the conversion of pyruvate to lactate, leading to a decrease in ATP production, an increase in intracellular reactive oxygen species (ROS), and subsequent induction of apoptosis and cell cycle arrest in various cancer cell lines.[3][4] These characteristics make this compound a valuable tool for studying cancer metabolism and a potential therapeutic agent.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of LDH-A. This inhibition disrupts the Warburg effect, a metabolic hallmark of many cancer cells characterized by increased glycolysis even in the presence of oxygen.[5][6] The subsequent metabolic shift leads to several downstream cellular consequences.
Signaling Pathway of this compound's Anti-Cancer Effects
Caption: this compound inhibits LDH-A, leading to metabolic stress and anti-cancer effects.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Observed Effects | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | MTT | 0-100 mM | 24, 48, 72 h | Inhibition of cell proliferation (IC50s: 74.6, 32.4, 17.8 mM, respectively) | [3][7] |
| CNE-2 | Nasopharyngeal Carcinoma | MTT | 0-100 mM | 24, 48, 72 h | Inhibition of cell proliferation (IC50s: 62.3, 44.5, 31.6 mM, respectively) | [3][7] |
| CNE-1, CNE-2 | Nasopharyngeal Carcinoma | Flow Cytometry | 0-100 mM | 24 h | G2/M phase cell cycle arrest | [3][7] |
| CNE-1, CNE-2 | Nasopharyngeal Carcinoma | Flow Cytometry | 0-100 mM | 48 h | Induction of apoptosis via caspase-3 activation | [3][7] |
| CNE-1, CNE-2 | Nasopharyngeal Carcinoma | Fluorescent Probe | 0-100 mM | 24 h | Increased ROS levels | [3][7] |
| A2780, SKOV3 | Ovarian Cancer | Proliferation, Migration, Invasion Assays | Not specified | Not specified | Suppression of proliferation, migration, and invasion | [3][7] |
| T98G | Glioblastoma | Clonogenic Assay | Not specified | Not specified | Enhanced radiosensitivity, delayed DNA repair | [8] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound.
Cell Viability and Proliferation (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][9]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (or sodium oxamate)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound solution. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[7][10]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution following this compound treatment using propidium iodide (PI) staining and flow cytometry.[1][3][11]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
PI/RNase A staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with different concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Reactive Oxygen Species (ROS) Detection
This protocol describes the measurement of intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[12]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DCFH-DA probe
-
PBS or serum-free medium
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of this compound for the desired time (e.g., 24 hours). Include a positive control (e.g., H2O2).
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS or serum-free medium. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the probe solution and wash the cells gently with PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[12] Alternatively, cells can be harvested and analyzed by flow cytometry.
Experimental Workflow Diagrams
General Workflow for In Vitro this compound Treatment and Analysis
Caption: A generalized workflow for investigating the in vitro effects of this compound.
Logical Flow for Data Interpretation
Caption: A decision tree for interpreting the results of this compound treatment.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Performing a Lactate Dehydrogenase (LDH) Activity Assay with Oxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate dehydrogenase (LDH) is a key metabolic enzyme that catalyzes the reversible conversion of lactate to pyruvate. It plays a crucial role in anaerobic glycolysis, a pathway often upregulated in cancer cells and other pathological conditions. This makes LDH a significant target for drug development. Oxamic acid, a structural analog of pyruvate, is a well-known competitive inhibitor of LDH.[1] This document provides detailed application notes and protocols for performing an LDH activity assay to evaluate the inhibitory effects of this compound. The protocols are designed for a 96-well plate format, suitable for medium to high-throughput screening.
Principle of the LDH Activity Assay
The LDH activity assay is based on the enzymatic reaction where LDH catalyzes the oxidation of lactate to pyruvate, which is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The rate of NADH production is directly proportional to the LDH activity. In this colorimetric assay, the NADH produced reduces a tetrazolium salt (INT or WST-8) to a colored formazan product, which can be quantified by measuring its absorbance at a specific wavelength (typically 450 nm or 490 nm).[2][3] The presence of an LDH inhibitor, such as this compound, will lead to a decrease in the rate of NADH formation and, consequently, a reduction in the colorimetric signal.
Signaling Pathway and Inhibition
The following diagram illustrates the LDH-catalyzed reaction and its competitive inhibition by this compound.
Caption: LDH reaction and competitive inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for a colorimetric LDH activity assay in a 96-well plate format to determine the inhibitory effect of this compound.
Materials and Reagents
-
LDH Enzyme: Purified rabbit muscle LDH or human recombinant LDH-A.
-
This compound: ACS reagent grade or higher.
-
LDH Assay Buffer: 200 mM Tris-HCl, pH 8.0.
-
Substrate Solution: 50 mM L-Lactic acid in assay buffer.
-
Co-substrate Solution: 2.5 mM NAD+ in assay buffer.
-
Colorimetric Reagent Mix:
-
INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt).
-
Diaphorase (or PMS - phenazine methosulfate).
-
Note: Commercially available LDH assay kits provide a pre-mixed substrate and colorimetric solution.
-
-
Stop Solution: 1 M Acetic Acid.
-
96-well clear, flat-bottom microplates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 450 nm or 490 nm.
Reagent Preparation
-
LDH Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of LDH in assay buffer. Aliquot and store at -20°C. On the day of the experiment, dilute the stock to the desired working concentration (e.g., 0.1 U/mL) with assay buffer.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in assay buffer. The solution may require gentle warming to dissolve completely.
-
Working Solutions:
-
LDH Working Solution: Dilute the LDH stock to the final concentration required for the assay in cold assay buffer.
-
This compound Dilutions: Prepare a serial dilution of this compound from the stock solution in assay buffer to achieve a range of concentrations to be tested (e.g., 0-100 mM).
-
Assay Procedure
The following workflow diagram outlines the experimental steps.
Caption: Experimental workflow for the LDH inhibition assay.
Step-by-Step Protocol:
-
Plate Setup:
-
Add 50 µL of assay buffer to the "Blank" wells.
-
Add 50 µL of assay buffer to the "Positive Control" (no inhibitor) wells.
-
Add 50 µL of each this compound dilution to the "Inhibitor" wells in triplicate.
-
-
Add LDH: Add 25 µL of the LDH working solution to the "Positive Control" and "Inhibitor" wells. Do not add LDH to the "Blank" wells.
-
Pre-incubation: Mix gently by tapping the plate and pre-incubate for 5 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 25 µL of the reaction mix (containing lactate, NAD+, and the colorimetric reagent) to all wells, including the blank.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light. The incubation time can be optimized based on the enzyme activity and color development.
-
Stop Reaction: Add 50 µL of stop solution to all wells.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (450 nm for WST-8 or 490 nm for INT) using a microplate reader.
Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) and IC50 values for this compound and its derivatives against various LDH isoforms.
| Compound | LDH Isoform | Inhibition Type | Ki (mM) | IC50 (µM) | Reference |
| Oxamate (this compound) | Pig Heart (H4) | Non-competitive | 6.8 | - | [4] |
| Oxamate (this compound) | Rabbit Muscle (M4) | Non-competitive | 16.0 | - | [4] |
| Oxamate (this compound) | Mouse LDH-A4 | Competitive | 0.080 | - | [3] |
| Oxamate (this compound) | Mouse LDH-B4 | Competitive | 0.060 | - | [3] |
| Oxamate (this compound) | Mouse LDH-C4 | Competitive | 0.030 | - | [3] |
| N-Ethyl oxamate | Mouse LDH-C4 | Competitive | 0.002 | - | [3] |
| N-Propyl oxamate | Mouse LDH-C4 | Competitive | 0.012 | - | [3] |
| This compound derivative 21 | P. falciparum LDH | - | - | 14 | [5] |
| This compound derivative 21 | Mammalian LDH | - | - | 25 | [5] |
Note: The type of inhibition (competitive vs. non-competitive) can vary depending on the experimental conditions and the substrate being competed with (pyruvate vs. lactate).
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "Blank" wells from all other readings.
-
Calculate Percentage of Inhibition:
-
Use the following formula:
-
-
Determine IC50 Value:
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Software such as GraphPad Prism is commonly used for this analysis.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Absorbance | Contaminated reagents or buffer. | Use fresh, high-purity reagents and water. Filter sterilize the assay buffer. |
| Spontaneous reduction of the tetrazolium salt. | Prepare the reaction mix fresh and protect it from light. | |
| Low Signal or No Activity | Inactive LDH enzyme. | Ensure proper storage of the enzyme at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Test the activity of a new batch of enzyme. |
| Incorrect assay conditions (pH, temperature). | Verify the pH of the assay buffer. Ensure the incubation is carried out at the optimal temperature for the enzyme (typically 37°C). | |
| High Variability between Replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing in each well. The use of a multichannel pipette for adding reagents can improve consistency. |
| Bubbles in the wells. | Be careful not to introduce bubbles during pipetting. If bubbles are present, they can be removed with a sterile needle before reading the plate. | |
| Inconsistent Inhibition Results | Inaccurate inhibitor concentrations. | Prepare fresh serial dilutions of the inhibitor for each experiment. Ensure the inhibitor is fully dissolved in the assay buffer. |
| For competitive inhibitors, the substrate concentration is too high. | The apparent IC50 of a competitive inhibitor is dependent on the substrate concentration. To increase the potency of the inhibitor, consider using a substrate concentration closer to the Km of the enzyme. However, ensure the signal is still robust enough for accurate measurement. | |
| Instability of the inhibitor. | Check the stability of the inhibitor in the assay buffer over the course of the experiment. |
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. karger.com [karger.com]
- 5. Generation of this compound libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxamic Acid Derivatives in Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel antimalarial agents with new mechanisms of action. A promising target in the parasite's metabolic network is the lactate dehydrogenase enzyme (PfLDH).[1][2][3] P. falciparum is highly dependent on glycolysis for energy production, and PfLDH plays a crucial role in this pathway by catalyzing the reduction of pyruvate to lactate.[1][3] Oxamic acid, a known competitive inhibitor of LDH, and its derivatives have been identified as a potential class of antimalarial compounds due to their ability to selectively target PfLDH.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound derivatives in antimalarial drug discovery, including their mechanism of action, structure-activity relationships, and relevant experimental protocols.
Mechanism of Action: Targeting PfLDH
This compound derivatives act as competitive inhibitors of PfLDH, binding to the active site of the enzyme and preventing the binding of its natural substrate, pyruvate.[1][3] This inhibition disrupts the parasite's glycolytic pathway, leading to a reduction in ATP production and ultimately causing parasite death. The selectivity of some this compound derivatives for PfLDH over human LDH (hLDH) isoforms makes them attractive candidates for further development, as this can minimize off-target effects and potential toxicity.[1][2][3]
Caption: Inhibition of the Plasmodium falciparum glycolytic pathway by this compound derivatives.
Data Presentation: In Vitro Efficacy of this compound Derivatives
The following tables summarize the in vitro antiplasmodial and enzyme inhibitory activities of selected this compound derivatives from cited literature.
Table 1: Antiplasmodial Activity of this compound Derivatives against P. falciparum
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| Compound 5 | Chloroquine-resistant | 15.4 | [1] |
| Compound 5 | Mefloquine-resistant | 20.4 | [1] |
| Compound 6 | Chloroquine-resistant | 9.41 | [1] |
| Compound 6 | Mefloquine-resistant | 8.40 | [1] |
Table 2: Enzyme Inhibitory Activity and Selectivity of this compound Derivatives
| Compound | PfLDH IC50 (µM) | Mammalian LDH (mLDH) IC50 (µM) | Selectivity (PfLDH vs. mLDH) | Reference |
| This compound 21 | 14 | 25 | ~2-5 fold | [1][3] |
| Derivative 5 | 3.13 | - | 59-fold over mammalian LDH | [2] |
| Derivative 7 | 1.75 | - | 7-fold over mammalian LDH | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures in the field of antimalarial drug discovery.
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay determines the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture of human erythrocytes.
Materials:
-
P. falciparum culture (e.g., 3D7 or drug-resistant strains)
-
Human erythrocytes
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, and hypoxanthine)
-
SYBR Green I lysis buffer
-
96-well black, clear-bottom microplates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Chloroquine)
-
Negative control (DMSO)
-
Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C
-
Microplate reader with fluorescence detection capabilities (excitation ~485 nm, emission ~530 nm)
Procedure:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Compound Plating:
-
Add 180 µL of complete culture medium to each well of a 96-well plate.
-
Add 20 µL of the test compound dilutions to the respective wells. Include positive and negative controls.
-
-
Parasite Plating:
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere.
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Caption: Experimental workflow for the in vitro antiplasmodial SYBR Green I-based assay.
Protocol 2: PfLDH Enzyme Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the activity of the PfLDH enzyme.
Materials:
-
Recombinant PfLDH enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Substrate solution (e.g., 100 mM L-lactic acid)
-
Cofactor solution (e.g., 2.5 mM NAD⁺)
-
Colorimetric reagent mixture (e.g., NBT/PES solution)
-
96-well clear microplates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., this compound)
-
Negative control (DMSO)
-
Microplate reader with absorbance detection capabilities (e.g., 650 nm)
Procedure:
-
Compound Plating: Add test compounds and controls to the wells of a 96-well plate.
-
Enzyme Addition: Add the PfLDH enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the substrate and cofactor solutions to each well to start the enzymatic reaction.
-
Signal Development: Add the colorimetric reagent mixture. The reduction of the tetrazolium salt (NBT) to a formazan product by diaphorase (using NADH generated by LDH) will result in a color change.
-
Absorbance Reading: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) and then measure the absorbance at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
References
- 1. Generation of this compound libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of Plasmodium falciparum lactate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxamic Acid Concentration for Effective LDH Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing oxamic acid as a lactate dehydrogenase (LDH) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of LDH inhibition by this compound?
A1: this compound is a structural analog of pyruvate, the substrate of lactate dehydrogenase (LDH). It acts as a competitive inhibitor by binding to the active site of the LDH enzyme, thereby preventing the conversion of pyruvate to lactate.[1][2][3] This inhibition is crucial in research targeting metabolic pathways in various diseases, including cancer, where cells often exhibit elevated glycolysis.[1][4]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. In various cancer cell lines, concentrations ranging from 10 µM to 100 mM have been used.[4][5] For instance, in non-small cell lung cancer cell lines, IC50 values at 24 hours ranged from approximately 20 mM to 60 mM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How does this compound affect cellular metabolism beyond LDH inhibition?
A3: By inhibiting LDH, this compound can lead to several downstream metabolic changes. These include a reduction in ATP levels, an increase in intracellular reactive oxygen species (ROS), and a potential shift from glycolysis to oxidative phosphorylation.[4][6] In some cancer cells, LDH inhibition by this compound has been shown to induce apoptosis or cell cycle arrest.[4][5]
Q4: Are there derivatives of this compound with higher potency or selectivity?
A4: Yes, several N-substituted this compound derivatives have been synthesized and tested for their inhibitory activity against different LDH isoforms.[7][8][9] For example, N-ethyl oxamate has shown higher potency for LDH-C4, while N-propyl oxamate has demonstrated greater selectivity for this isoform compared to LDH-A4 and LDH-B4.[7][8][9] The choice of inhibitor may depend on the specific LDH isozyme being targeted.
Q5: Can this compound be used to inhibit LDH from different species?
A5: Yes, this compound and its derivatives have been shown to inhibit LDH from various species, including humans, mice, and Plasmodium falciparum.[2][9][10] However, the inhibitory potency (IC50 or Ki values) can differ between species and LDH isoforms, highlighting the importance of inhibitor selection and concentration optimization for the specific biological system under investigation.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in LDH inhibition results | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded across all wells. Perform a cell count before seeding. |
| Pipetting errors during reagent addition. | Use calibrated pipettes and ensure proper mixing of reagents in each well. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. | |
| Lower than expected LDH inhibition | Suboptimal concentration of this compound. | Perform a dose-response curve to determine the IC50 value for your specific cell line. |
| Cell line is resistant to this compound-induced effects. | Some cell lines may exhibit protective mechanisms like autophagy.[4] Consider co-treatment with an autophagy inhibitor or testing alternative LDH inhibitors. | |
| Incorrect assay setup. | Review the experimental protocol to ensure all steps, including incubation times and reagent concentrations, are correct. | |
| High background LDH activity in control wells | Serum in the culture medium contains LDH. | Use a serum-free medium for the assay or run a "medium only" background control to subtract from all readings. |
| Spontaneous cell death. | Optimize cell culture conditions to maintain cell viability. Ensure cells are not over-confluent. | |
| Unexpected cell morphology or toxicity | This compound concentration is too high. | Lower the concentration of this compound and perform a toxicity assay to determine the non-toxic concentration range. |
| Off-target effects of the inhibitor. | While this compound is a competitive inhibitor of LDH, high concentrations may have other effects.[2] Consider using a more selective derivative if available. |
Quantitative Data Summary
The following tables summarize the inhibitory constants of this compound and its derivatives against various LDH isoforms.
Table 1: Inhibitory Constants (Ki) of this compound and N-Substituted Derivatives against Mouse LDH Isozymes
| Compound | LDH-A4 Ki (mM) | LDH-B4 Ki (mM) | LDH-C4 Ki (mM) |
| Oxamate | 0.08 | 0.06 | 0.03 |
| N-ethyl oxamate | 0.003 | 0.004 | 0.0005 |
| N-propyl oxamate | 0.075 | 0.05 | 0.003 |
| N-butyl oxamate | >1.0 | >1.0 | >1.0 |
| N-isobutyl oxamate | >1.0 | >1.0 | >1.0 |
| N-sec-butyl oxamate | >1.0 | >1.0 | >1.0 |
Data adapted from kinetic studies on mouse LDH isozymes.[7][8]
Table 2: Inhibitory Potency (IC50) of this compound Derivatives against Plasmodium falciparum LDH (pfLDH) and Mammalian LDH (mLDH)
| Compound | pfLDH IC50 (µM) | mLDH IC50 (µM) |
| This compound 21 | 14 | 25 |
This data suggests that some this compound derivatives can exhibit selectivity for pfLDH over mammalian LDH.[10]
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in a Cell-Based LDH Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution (e.g., 1 M in sterile water or PBS)
-
96-well flat-bottom microtiter plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in serum-free medium to achieve final concentrations ranging from a high (e.g., 100 mM) to a low (e.g., 1 µM) concentration. Also, prepare a vehicle control (serum-free medium without this compound).
-
Treatment: Carefully remove the complete medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the LDH assay kit.
-
Background control: Wells containing only serum-free medium.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
LDH Assay:
-
Following incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Add 50 µL of the stop solution provided in the kit to each well.[11]
-
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[11]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of LDH release for each concentration relative to the maximum LDH release control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: LDH signaling pathway and this compound inhibition.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of this compound libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
Technical Support Center: Overcoming Oxamic Acid Solubility Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming solubility challenges with oxamic acid in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is a structural analog of pyruvic acid and is widely used as a competitive inhibitor of lactate dehydrogenase (LDH), particularly LDH-A.[1][2] By inhibiting LDH, this compound blocks the conversion of pyruvate to lactate, a key step in anaerobic glycolysis. This makes it a valuable tool for studying cancer metabolism, as many cancer cells rely on aerobic glycolysis (the Warburg effect) for proliferation.[2]
Q2: What is the general solubility of this compound?
A2: this compound is a white, crystalline solid with good water solubility.[3] Its reported solubility in water is 108 mg/mL.[3] The sodium salt of this compound has a reported solubility of approximately 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[2]
Q3: What factors can affect the solubility of this compound in my experimental buffer?
A3: Several factors can influence the solubility of this compound:
-
pH: As an acidic compound with a predicted pKa around 1.6, the pH of the buffer will significantly impact its solubility. At pH values well above its pKa, this compound will be deprotonated to its more soluble conjugate base, oxamate.
-
Temperature: Generally, the solubility of solid compounds like this compound increases with temperature. Gentle warming can aid in dissolution.[4]
-
Buffer Composition: The specific components of your buffer system can interact with this compound, potentially affecting its solubility.
-
Concentration: Attempting to prepare solutions at concentrations exceeding the solubility limit for the given conditions is a common cause of precipitation.
Q4: My this compound is precipitating in my cell culture media. What could be the cause?
A4: Precipitation of this compound in cell culture media can be due to several factors:
-
High Final Concentration: The desired experimental concentration may exceed the solubility of this compound in the complex environment of the cell culture medium.
-
Solvent Shock: If you are using a concentrated stock solution of this compound (e.g., in water or a buffer), rapid dilution into the cell culture medium can cause localized high concentrations and precipitation.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. These components can interact with this compound and reduce its solubility.[5][6]
-
pH and Temperature Shifts: The pH of the medium can shift during cell growth, and temperature fluctuations in the incubator can also affect solubility.[5]
Q5: What is the recommended way to store this compound and its solutions?
A5:
-
Powder: this compound powder should be stored in a cool, dry, and well-ventilated place. For long-term storage, -20°C is recommended.[4]
-
Stock Solutions: Aqueous stock solutions of this compound are not recommended for long-term storage; it is best to prepare them fresh.[2] If storage is necessary, it is advisable to store aliquots at -20°C or -80°C for short periods to minimize freeze-thaw cycles.[4][7]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
| Symptom | Possible Cause | Suggested Solution |
| Powder does not readily dissolve in the buffer at room temperature. | The concentration is too high for the given temperature and pH. | 1. Gently warm the solution (e.g., to 37°C) while stirring. 2. If the buffer pH is acidic, consider adjusting it to a more neutral or slightly alkaline pH to increase the proportion of the more soluble oxamate form. 3. Sonication can also aid in dissolving the powder.[8] 4. Prepare a more dilute solution. |
| The solution becomes cloudy upon cooling after warming. | The solution was supersaturated at the higher temperature. | 1. Maintain the solution at the higher temperature if the experiment allows. 2. Prepare a more dilute solution that remains stable at room temperature. |
Issue 2: Precipitation of this compound in Buffer or Media
| Symptom | Possible Cause | Suggested Solution |
| Immediate precipitation upon adding a concentrated stock solution to the final buffer or medium. | "Solvent shock" due to rapid dilution and localized high concentration. | 1. Pre-warm the final buffer or medium to 37°C. 2. Add the stock solution dropwise while gently vortexing or swirling the final solution to ensure rapid and even dispersion.[7] 3. Prepare an intermediate dilution of the stock solution in a small volume of the final buffer or medium before adding it to the total volume. |
| Precipitate forms over time during an experiment (e.g., in an incubator). | The compound is unstable at the experimental temperature, or the pH of the medium has changed. | 1. Ensure the final concentration is well below the solubility limit at the experimental temperature. 2. Verify that the buffering capacity of your medium is sufficient to maintain a stable pH throughout the experiment. Consider supplementing with a buffer like HEPES for added pH stability in CO2 incubators.[9] 3. Prepare fresh solutions for each experiment to minimize issues related to long-term stability. |
| Inconsistent experimental results. | Partial precipitation is leading to a lower effective concentration of soluble this compound. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. If you suspect fine, non-visible precipitate, centrifuge a small aliquot of the solution to check for a pellet. 3. Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to cells. |
Data Summary
Solubility of this compound and its Sodium Salt
| Compound | Solvent | pH | Temperature | Solubility | Reference |
| This compound | Water | Not Specified | Not Specified | 108 mg/mL | [3] |
| Sodium Oxamate | PBS | 7.2 | Room Temperature | ~10 mg/mL | [2] |
| Sodium Oxamate | Water | Not Specified | Not Specified | 25.5 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Aqueous Buffer (pH 7.4)
Materials:
-
This compound (MW: 89.05 g/mol )
-
Buffer (e.g., 1 M Tris-HCl, pH 7.4)
-
High-purity water
-
pH meter
-
Stir plate and stir bar
-
Sterile 0.22 µm filter
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, you will need: 0.1 L * 0.1 mol/L * 89.05 g/mol = 0.08905 g (or 89.05 mg)
-
Dissolution: a. To a sterile container, add approximately 8 mL of high-purity water. b. While stirring, slowly add the 89.05 mg of this compound powder. c. Gentle warming (to 37°C) may be required to fully dissolve the compound.
-
pH Adjustment: a. Once the this compound is dissolved, use a calibrated pH meter to check the pH of the solution. b. Slowly add small volumes of a concentrated base (e.g., 1 M NaOH) dropwise until the pH reaches 7.4. The addition of a base will deprotonate the carboxylic acid group of this compound, forming the more soluble oxamate salt.
-
Final Volume Adjustment: a. Once the desired pH is reached, transfer the solution to a 10 mL volumetric flask. b. Add high-purity water to bring the final volume to 10 mL.
-
Sterilization and Storage: a. Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. b. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. c. Store the aliquots at -20°C for short-term storage. For best results, prepare fresh solutions.
Protocol 2: Lactate Dehydrogenase (LDH) Inhibition Assay Using this compound
This protocol is adapted from standard LDH assay procedures and is intended as a general guideline.[10][11]
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.4)
-
NADH
-
Sodium pyruvate
-
Lactate dehydrogenase (LDH) enzyme
-
This compound (prepared as a stock solution, see Protocol 1)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
NADH Solution: Prepare a fresh solution of NADH in the assay buffer (e.g., 2.5 mM).
-
Pyruvate Solution: Prepare a stock solution of sodium pyruvate in the assay buffer (e.g., 100 mM).
-
LDH Enzyme Solution: Dilute the LDH enzyme stock in the assay buffer to the desired working concentration.
-
-
Assay Setup (per well of a 96-well plate):
-
Blank (No Enzyme):
-
150 µL Assay Buffer
-
20 µL NADH Solution
-
20 µL Pyruvate Solution
-
-
Control (No Inhibitor):
-
130 µL Assay Buffer
-
20 µL NADH Solution
-
20 µL LDH Enzyme Solution
-
10 µL Water (or buffer used for inhibitor dilution)
-
-
Inhibitor Wells:
-
130 µL Assay Buffer
-
20 µL NADH Solution
-
20 µL LDH Enzyme Solution
-
10 µL this compound (at various concentrations)
-
-
-
Incubation and Reaction Initiation: a. Add the buffer, NADH, and LDH enzyme/water/inhibitor to the respective wells and mix gently. b. Incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding 20 µL of the pyruvate solution to all wells (except the blank).
-
Data Acquisition: a. Immediately place the microplate in a plate reader pre-set to the reaction temperature. b. Measure the decrease in absorbance at 340 nm over time (kinetic mode). The rate of decrease in absorbance corresponds to the rate of NADH oxidation, which is proportional to LDH activity.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well. b. Compare the velocities of the inhibitor wells to the control well to determine the percentage of inhibition.
Visualizations
Caption: Inhibition of Lactate Dehydrogenase A (LDH-A) by this compound in the glycolysis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Solubility table - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sodium Oxamate | this compound sodium salt | LDH inhibitor | TargetMol [targetmol.com]
- 9. adl.usm.my [adl.usm.my]
- 10. Lactate dehydrogenase kinetics and inhibition using a microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Technical Support Center: Oxamic Acid In Vivo Delivery and Bioavailability
This guide provides troubleshooting for common issues encountered during in vivo experiments with oxamic acid and similar small, polar molecules. The content is structured in a question-and-answer format to directly address challenges faced by researchers in drug development.
Section 1: Pre-formulation and Formulation Challenges
Question: My this compound formulation shows poor solubility. How can I improve it for in vivo studies?
Answer: Poor aqueous solubility is a common challenge for carboxylic acid-containing compounds due to their physicochemical properties.[1] Solubility is often pH-dependent and critical for absorption from the gastrointestinal (GI) tract after oral administration.[1][2] Here are several strategies to enhance solubility:
-
pH Adjustment: As a carboxylic acid, the solubility of this compound is highly dependent on pH. Increasing the pH of the formulation vehicle above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble salt. Buffering the formulation can help maintain this pH.[2]
-
Co-solvents: Using water-miscible solvents, or co-solvents, can significantly increase the solubility of poorly soluble drugs.[2] Common co-solvents for preclinical studies include PEG 300, PEG 400, propylene glycol, and ethanol. Up to 10-15% of FDA-approved parenteral products utilize co-solvents.[3]
-
Salt Formation: Creating a salt of the this compound derivative can drastically improve its solubility and dissolution rate. This is a common and effective technique for acidic compounds.[1]
-
Complexation: Utilizing complexing agents like cyclodextrins can encapsulate the drug molecule, enhancing its apparent solubility in aqueous solutions.[4]
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.[3][4] Techniques like micronization or nanomilling can achieve this.[4]
Table 1: Comparison of Formulation Strategies for Solubility Enhancement
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Increases ionization of the acidic group, forming a soluble salt. | Simple, cost-effective. | May cause GI irritation; risk of precipitation in the stomach's low pH. |
| Co-solvents | Reduces the polarity of the aqueous vehicle. | Effective for many compounds; can improve stability.[3] | Potential for in vivo toxicity or precipitation upon dilution in blood. |
| Salt Formation | Creates a more soluble crystalline form of the drug. | Significant increase in solubility and dissolution rate. | Not all compounds form stable salts; may be hygroscopic. |
| Complexation | Encapsulates the drug in a hydrophilic shell. | Can improve both solubility and stability. | Increases formulation complexity and cost. |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution.[3] | Broadly applicable; improves dissolution rate.[3] | May not be sufficient for very insoluble compounds; potential for particle aggregation. |
Section 2: In Vivo Pharmacokinetic (PK) Troubleshooting
Question: Why am I observing very low or undetectable plasma concentrations after oral dosing?
Answer: Low oral bioavailability is a multifaceted problem that can stem from poor absorption, extensive metabolism, or rapid elimination.[5][6] For a small, polar molecule like this compound, the primary hurdles are typically low membrane permeability and potential for rapid clearance.
Troubleshooting Steps:
-
Assess Permeability: The ionized (charged) form of a carboxylic acid is soluble but often has poor permeability across the lipid membranes of intestinal cells.[1] Conversely, the non-ionized (neutral) form is more permeable but less soluble.[1] This solubility-permeability trade-off is a key challenge.[1]
-
Investigate First-Pass Metabolism: After absorption, the drug passes through the liver before reaching systemic circulation. Extensive metabolism in the gut wall or liver (first-pass effect) can significantly reduce the amount of active drug reaching the bloodstream.[5]
-
Consider Efflux Transporters: The drug may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein, limiting its net absorption.[5]
-
Evaluate Formulation Performance: Ensure the formulation strategy chosen (from Section 1) is effectively maintaining the drug in a dissolved state at the site of absorption in the GI tract.[7]
Below is a troubleshooting workflow to diagnose the cause of low bioavailability.
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharm-int.com [pharm-int.com]
Technical Support Center: Enhancing Oxamic Acid Isoform Selectivity for LDH-A
Welcome to the technical support center for researchers focusing on the development of isoform-selective lactate dehydrogenase (LDH) inhibitors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the selectivity of oxamic acid and its derivatives for LDH-A over LDH-B.
Frequently Asked Questions (FAQs)
Q1: What is the structural basis for achieving isoform selectivity between LDH-A and LDH-B?
While the active sites of LDH-A (also known as LDH-M) and LDH-B (LDH-H) are highly conserved, subtle differences in amino acid residues flanking the active site can be exploited to achieve isoform selectivity.[1][2] A notable substitution is an alanine residue in the M-chain (LDH-A) versus a glutamine in the H-chain (LDH-B).[3] Furthermore, the overall surface charge of the subunits differs; each LDHA subunit has a net charge of -6, while each LDHB subunit has a net charge of +1.[1][4] These differences influence the binding kinetics of substrates and inhibitors. Strategies to enhance selectivity often involve designing inhibitors that interact with these non-conserved residues or exploit the differences in surface electrostatics. A promising approach is the development of allosteric inhibitors that bind to sites distinct from the highly conserved active site.[5][6][7]
Q2: Why does the parent compound, this compound, exhibit poor selectivity for LDH-A?
This compound is a structural analog of pyruvate and acts as a competitive inhibitor.[8][9] Its small size and direct competition with the substrate mean that it primarily interacts with the highly conserved residues within the pyruvate-binding pocket of both LDH-A and LDH-B. Consequently, it does not effectively discriminate between the two isoforms.[5] The reported inhibition constants (Ki) for this compound are 136 μM for human LDH-A (hLDH5) and 94.4 μM for human LDH-B (hLDH1), indicating a slight preference for LDH-B rather than the desired LDH-A.[9]
Q3: How can the selectivity of this compound for LDH-A be improved?
Improving LDH-A selectivity requires modifying the this compound scaffold to create interactions with less conserved regions of the enzyme. The most common strategy is the synthesis of N-substituted this compound derivatives.[9][10] By adding various alkyl or aryl groups to the amide nitrogen, these new chemical moieties can extend into regions outside the core active site where the amino acid sequences of LDH-A and LDH-B diverge. For example, studies on N-alkyl oxamates have shown that altering the chain length of the substituent can dramatically change isoform selectivity, demonstrating that this position is critical for tuning the inhibitory profile.[10][11][12]
Q4: What are the primary kinetic differences between LDH-A and LDH-B that I should consider in my assays?
The two isoforms have different substrate affinities and catalytic preferences, which is crucial for designing your experiments.
-
LDH-A (LDH5): Has a higher affinity for pyruvate and preferentially catalyzes the conversion of pyruvate to lactate, coupled with the oxidation of NADH to NAD+.[1][4][13] This is the dominant reaction in tissues that often experience anaerobic conditions, like skeletal muscle.
-
LDH-B (LDH1): Has a higher affinity for lactate and preferentially catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[1][4][13] This reaction is favored in tissues with high aerobic metabolism, such as the heart.
Therefore, to specifically assay LDH-A activity, you should monitor the consumption of NADH in the presence of pyruvate. To assay LDH-B, you should monitor the production of NADH in the presence of lactate.
Comparative Inhibitor Data
The following table summarizes the inhibitory activity of this compound and other known LDH inhibitors, highlighting the differences in isoform selectivity.
| Inhibitor | Target(s) | IC50 / Ki (LDH-A) | IC50 / Ki (LDH-B) | Selectivity (LDH-B / LDH-A) | Reference(s) |
| This compound | LDH-A / LDH-B | 136 µM (Ki) | 94.4 µM (Ki) | 0.7 | [9] |
| GSK2837808A | LDH-A selective | 2.6 nM (IC50) | 43 nM (IC50) | 16.5 | [14][15] |
| Galloflavin | LDH-A / LDH-B | 5.46 µM (Ki) | 15.06 µM (Ki) | 2.8 | [14][15] |
| (R)-GNE-140 | Pan-LDH | 3 nM (IC50) | 5 nM (IC50) | 1.7 | [14][15] |
| AXKO-0046 | LDH-B selective | >10 µM (EC50) | 42 nM (EC50) | <0.004 | [7] |
Troubleshooting Guide
This guide addresses common issues encountered during the screening and characterization of this compound derivatives.
Problem 1: My this compound derivative shows low or no inhibition of LDH-A.
-
Possible Cause 1: Inhibitor Concentration. The concentration of your inhibitor may be too low to observe an effect, especially if it is a weak inhibitor.
-
Solution: Test a wider range of concentrations, typically from nanomolar to high micromolar, using a serial dilution.
-
-
Possible Cause 2: Assay Conditions. If you are testing a pyruvate-competitive inhibitor, an excessively high concentration of pyruvate in the assay will make it difficult for the inhibitor to bind.
-
Solution: Determine the Michaelis constant (Km) for pyruvate under your experimental conditions and use a pyruvate concentration at or near the Km value. This ensures the assay is sensitive to competitive inhibitors.
-
-
Possible Cause 3: Inhibitor Instability. The compound may be unstable or insoluble in the assay buffer.
-
Solution: Check the solubility of your compound in the assay buffer. A small amount of a co-solvent like DMSO can be used, but ensure the final concentration does not affect enzyme activity. Assess compound stability over the time course of the experiment.
-
Problem 2: My inhibitor shows similar potency against both LDH-A and LDH-B (poor selectivity).
-
Possible Cause 1: Insufficient Structural Difference. The modifications made to the this compound scaffold may not be significant enough to interact with non-conserved residues.
-
Solution: Synthesize and test a broader range of derivatives with more diverse N-substituents (e.g., varying alkyl chain lengths, introducing branched or cyclic groups, adding aromatic rings). The goal is to probe the space around the active site to find unique interactions for one isoform.
-
-
Possible Cause 2: Targeting a Highly Conserved Region. Your inhibitor is likely still binding exclusively within the highly conserved pyruvate pocket.
-
Solution: Consider computational approaches like molecular docking using crystal structures of both LDH-A and LDH-B to identify potential selective interactions. This can guide the rational design of new derivatives. Also, consider screening for allosteric inhibitors that bind to a less-conserved site.[5][6]
-
Problem 3: I am observing a high background signal or erratic readings in my LDH assay.
-
Possible Cause 1: Sample Hemolysis. Red blood cells are rich in LDH. If your enzyme source is a tissue lysate or if serum samples are hemolyzed, it will lead to artificially high and variable LDH activity readings.[16]
-
Solution: Use purified, recombinant LDH-A and LDH-B for inhibitor screening to ensure a clean system. When working with biological samples, inspect them for any signs of hemolysis (a pink or red tint in the supernatant/serum) and discard affected samples.[16]
-
-
Possible Cause 2: Contamination of Reagents. Reagents, especially the NADH solution, can degrade over time or become contaminated.
-
Solution: Prepare fresh NADH and other critical reagents before each experiment. Store stock solutions appropriately (e.g., protected from light, at the correct temperature).
-
-
Possible Cause 3: Intrinsic LDH in Culture Medium. If you are performing cellular assays, some culture media components (like serum) contain endogenous LDH.[17]
-
Solution: Run a "no cells" background control containing only the culture medium and assay reagents. Subtract this background reading from all other measurements. Consider reducing the serum concentration if the background is too high.[17]
-
Visual Diagrams
Logical and Experimental Workflows
Caption: A troubleshooting decision tree for developing selective LDH-A inhibitors.
Caption: LDH-A catalytic cycle and the competitive inhibition by this compound.
Caption: A standard experimental workflow for assessing LDH isoform selectivity.
Experimental Protocols
Protocol: Determining IC50 of an Inhibitor against LDH-A and LDH-B
This protocol describes a typical spectrophotometric assay to determine the inhibitory potency (IC50) of a compound against recombinant human LDH-A and LDH-B. The principle is the measurement of NADH absorbance at 340 nm.[18]
Materials:
-
Recombinant human LDH-A (LDH5) and LDH-B (LDH1)
-
Sodium Pyruvate
-
L-(+)-Lactic Acid
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
Test inhibitor (dissolved in DMSO, then serially diluted)
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
Part A: LDH-A Inhibition Assay (Pyruvate to Lactate)
-
Prepare Reagents:
-
NADH Solution: Prepare a 2 mM stock solution in Assay Buffer.
-
Pyruvate Solution: Prepare a 10 mM stock solution in Assay Buffer.
-
LDH-A Enzyme Solution: Prepare a working solution of LDH-A in Assay Buffer to yield a final concentration that gives a linear reaction rate for at least 10 minutes (e.g., a change of 0.05-0.10 Abs/min). This must be determined empirically beforehand.
-
-
Assay Setup (per well of a 96-well plate):
-
Add 170 µL of Assay Buffer.
-
Add 10 µL of the 2 mM NADH solution (final concentration: 0.1 mM).
-
Add 2 µL of your test inhibitor at various concentrations (e.g., from 0.01 µM to 100 µM final concentration). For the control "no inhibitor" wells, add 2 µL of DMSO.
-
Add 10 µL of the LDH-A enzyme solution.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding 10 µL of the 10 mM pyruvate solution (final concentration: 0.5 mM). The total reaction volume is 202 µL.
-
Immediately place the plate in the spectrophotometer (pre-warmed to 37°C).
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.
-
Part B: LDH-B Inhibition Assay (Lactate to Pyruvate)
-
Prepare Reagents:
-
NAD+ Solution: Prepare a 40 mM stock solution in Assay Buffer.
-
Lactate Solution: Prepare a 500 mM stock solution in Assay Buffer.
-
LDH-B Enzyme Solution: Prepare a working solution of LDH-B, optimized as described for LDH-A.
-
-
Assay Setup (similar to Part A):
-
The setup is identical, but replace the NADH solution with 10 µL of the 40 mM NAD+ solution (final concentration: 2 mM).
-
Use the prepared LDH-B enzyme solution.
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding 10 µL of the 500 mM lactate solution (final concentration: 25 mM).
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Normalize the velocities by expressing them as a percentage of the activity of the "no inhibitor" control (100% activity).
-
Plot the % Inhibition (100 - % Activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Calculate the Selectivity Index = IC50 (LDH-B) / IC50 (LDH-A). A value greater than 1 indicates selectivity for LDH-A.
References
- 1. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Unappreciated Role of LDHA and LDHB to Control Apoptosis and Autophagy in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. wwwn.cdc.gov [wwwn.cdc.gov]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tycmhoffman.com [tycmhoffman.com]
common challenges in designing experiments with oxamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxamic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Stock Solution Preparation
-
Question: I'm having trouble dissolving this compound. What is the recommended solvent and procedure for preparing a stock solution?
-
Answer: this compound is a white, water-soluble solid.[1] For cell culture experiments, it is recommended to prepare a stock solution in an aqueous buffer like PBS (pH 7.2) or sterile water. The solubility of sodium oxamate in PBS (pH 7.2) is approximately 10 mg/ml.[2] For other applications, DMSO can be used, but may require warming and pH adjustment.[3] It is not recommended to store aqueous solutions for more than one day.[2] For long-term storage, it is advisable to aliquot and store stock solutions at -20°C for up to one month or -80°C for up to six months.[3] Always filter-sterilize the final working solution using a 0.22 µm filter before adding it to cell cultures.[4]
-
Troubleshooting:
-
Precipitation upon dilution: If you observe precipitation when diluting a DMSO stock solution with aqueous media, this is a common issue. You can often redissolve the precipitate by vortexing, sonicating, or gently warming the solution to 37°C.[5]
-
Incomplete dissolution: If the compound does not fully dissolve, gentle warming or sonication can aid the process.[3][5] Ensure the final concentration does not exceed the solubility limit in your chosen solvent.
-
2. Determining the Optimal Working Concentration
-
Question: What is a typical effective concentration range for this compound in cell-based assays?
-
Answer: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. Reported concentrations range from micromolar to millimolar levels. For example, in some cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been reported in the millimolar range for 24-72 hour treatments.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
3. Off-Target Effects and Specificity
-
Question: Is this compound a specific inhibitor of Lactate Dehydrogenase (LDH)? Are there any known off-target effects?
-
Answer: While this compound is widely used as a competitive inhibitor of LDH, some studies suggest it may not be entirely specific.[6] It has been reported to potentially inhibit other enzymes in the glycolytic pathway, such as pyruvate kinase and enolase, at high concentrations.[6] Additionally, some N-substituted oxamate derivatives have shown inhibitory effects on other dehydrogenases, although to a lesser extent.[7]
-
Troubleshooting:
-
Confirming LDH inhibition: To confirm that the observed effects are due to LDH inhibition, you can perform an LDH activity assay on cell lysates after treatment with this compound. A decrease in LDH activity would support its on-target effect.
-
Control experiments: Include appropriate controls in your experimental design. For example, you could use a structurally unrelated LDH inhibitor to see if it phenocopies the effects of this compound.
-
4. Unexpected Cell Viability Results
-
Question: My cell viability assay results with this compound are inconsistent or not what I expected. What could be the cause?
-
Answer: Inconsistent cell viability results can stem from several factors:
-
Cell density: The initial cell seeding density can influence the cellular response to treatment. Ensure consistent cell numbers across all wells and experiments.
-
Duration of treatment: The anti-proliferative effects of this compound are often time-dependent.[4] A longer incubation time may be required to observe a significant effect.
-
Assay type: The choice of cell viability assay can impact the results. Assays based on metabolic activity (like MTT or WST-1) might be directly affected by this compound's inhibition of glycolysis. Consider using a dye exclusion assay (like Trypan Blue) or a method that measures ATP levels for a more direct assessment of viability.[8]
-
Cellular context: The metabolic state of your cells can influence their sensitivity to LDH inhibition. For example, cells that are highly dependent on glycolysis may be more susceptible to this compound.[9]
-
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) |
| CNE-1 | Nasopharyngeal Carcinoma | 24 | 74.6 |
| CNE-1 | Nasopharyngeal Carcinoma | 48 | 32.4 |
| CNE-1 | Nasopharyngeal Carcinoma | 72 | 17.8 |
| CNE-2 | Nasopharyngeal Carcinoma | 24 | 62.3 |
| CNE-2 | Nasopharyngeal Carcinoma | 48 | 44.5 |
| CNE-2 | Nasopharyngeal Carcinoma | 72 | 31.6 |
| HCC1954 | Breast Cancer | - | 25 |
Data compiled from multiple sources.[3][4]
Table 2: Solubility of this compound and its Sodium Salt
| Compound | Solvent | Solubility | Notes |
| This compound | Water | Soluble | - |
| This compound sodium salt | H₂O | 50 mg/mL (450.33 mM) | May require sonication. |
| This compound sodium salt | DMSO | 3.23 mg/mL (29.09 mM) | Requires sonication, warming, and pH adjustment. |
| This compound sodium salt | Saline | 75 mg/mL (675.49 mM) | Forms a suspended solution and requires sonication. |
Data compiled from multiple sources.[1][3]
Experimental Protocols
1. Lactate Dehydrogenase (LDH) Activity Assay
This protocol is a general guideline for measuring LDH activity in cell lysates.
-
Materials:
-
Tris buffer (pH 8.9)
-
Lithium lactate solution
-
NAD⁺ solution
-
Phenazine Methosulfate (PMS) solution
-
INT (iodonitrotetrazolium chloride) solution
-
Cell lysate samples
-
96-well microplate
-
Microplate reader
-
-
Methodology:
-
Prepare a reaction mixture containing Tris buffer, lithium lactate, NAD⁺, PMS, and INT.
-
Add 50 µL of cell lysate (or control) to triplicate wells of a 96-well plate.
-
Add the reaction mixture to each well.
-
Incubate the plate for a set time (e.g., 5 minutes for an endpoint assay) or monitor kinetically in a microplate reader at 490 nm.
-
The rate of color change is proportional to the LDH activity in the sample.
-
Protocol adapted from publicly available resources.[10]
2. Cell Viability (MTT) Assay
This protocol provides a general procedure for assessing cell viability after this compound treatment.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
-
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of around 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Protocol adapted from publicly available resources.[11]
Visualizations
Caption: Inhibition of Lactate Dehydrogenase (LDH) by this compound in the glycolysis pathway.
Caption: General experimental workflow for assessing the effect of this compound on cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Assessment of the low inhibitory specificity of oxamate, aminooxyacetate and dichloroacetate on cancer energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 细胞活力和增殖测定 [sigmaaldrich.com]
- 9. A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
ensuring stability and preventing degradation of oxamic acid stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the stability and preventing the degradation of oxamic acid stock solutions. Following these guidelines is crucial for the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: High-purity, sterile water is the most recommended solvent for preparing aqueous stock solutions of this compound.[1][2][3] The solubility in water is quite good, though it can be enhanced with gentle warming and sonication.[1][4] For specific applications, slight solubility in DMSO and methanol has also been noted.[5] The sodium salt of this compound is also recognized for its stability and good solubility in aqueous solutions.[6]
Q2: What are the recommended storage conditions for this compound powder and stock solutions? A2: Proper storage is critical to maintain the integrity of this compound. Recommendations vary based on its form (powder vs. solution) and desired storage duration. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[1]
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| 2-8°C | Not specified | [5] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Q3: How can I prevent the degradation of my this compound stock solution? A3: To prevent degradation, you should focus on several key factors:
-
Temperature: Store solutions frozen at -20°C or -80°C for long-term stability.[1]
-
Light: Protect solutions from direct sunlight and store in light-protected containers where possible.[5][7]
-
Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid the damage caused by repeated temperature fluctuations.[1]
-
Contamination: Use sterile techniques during preparation. For aqueous solutions, filter-sterilization using a 0.22 μm filter is recommended before storage.[1]
-
Chemical Incompatibility: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[7]
Q4: My this compound solution has changed color or developed a precipitate. What should I do? A4: A change in color or the formation of a precipitate is a strong indicator of chemical degradation or contamination. Do not use the solution, as it could lead to inaccurate and unreliable experimental results. Discard the solution according to your institution's hazardous waste disposal guidelines and prepare a fresh stock solution from the powder.
Q5: What substances are known to be incompatible with this compound? A5: this compound should be stored separately from strong oxidizing agents, strong acids, strong alkalis, and strong reducing agents.[7] Contact with these substances can lead to chemical reactions that degrade the compound.
Troubleshooting Guide
Issue: Poor Solubility or Precipitation During Preparation
| Possible Cause | Recommended Solution |
| Concentration is too high for the solvent. | Verify the intended concentration against known solubility data. A common value is 50 mg/mL in water, which can be achieved with sonication and warming to 60°C.[1] |
| Incorrect solvent or low-quality water was used. | Always use high-purity, sterile water (e.g., Milli-Q or equivalent) for aqueous solutions. |
| The solution was prepared at a low temperature. | Allow the this compound powder and solvent to reach room temperature before mixing. Gentle warming can aid dissolution.[1][4] |
Issue: Inconsistent or Unexpected Experimental Results
| Possible Cause | Recommended Solution |
| Stock solution has degraded over time. | Prepare fresh stock solutions more frequently. Always adhere strictly to storage guidelines (temperature, light protection). Use aliquots to avoid freeze-thaw cycles.[1] |
| The actual concentration of the solution is incorrect. | Double-check all calculations for molarity and dilution. Ensure balances and pipettes are properly calibrated. |
| Bacterial or chemical contamination of the stock solution. | Prepare solutions using aseptic techniques. Filter-sterilize aqueous stocks through a 0.22 μm filter.[1] Ensure the solvent and container are free of contaminants. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
Materials:
-
High-purity, sterile water
-
Sterile conical tube or media bottle
-
Calibrated analytical balance and weigh boat
-
Magnetic stirrer and stir bar (optional)
-
Water bath or sonicator (optional)
-
Sterile 0.22 μm syringe filter
-
Sterile single-use microcentrifuge tubes for aliquots
Methodology:
-
Calculation: To prepare 10 mL of a 100 mM solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L x 0.01 L x 89.05 g/mol = 0.08905 g or 89.05 mg
-
-
Weighing: Accurately weigh 89.05 mg of this compound powder and transfer it to the sterile conical tube.
-
Dissolution: Add approximately 8 mL of high-purity water to the tube. Mix by vortexing or using a magnetic stirrer until the powder is fully dissolved. If needed, use gentle warming (up to 60°C) or sonication to aid dissolution.[1]
-
Volume Adjustment: Once fully dissolved, add water to bring the final volume to exactly 10 mL.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 μm syringe filter, and dispense the solution into a new sterile container. This step is crucial for preventing microbial contamination during storage.[1]
-
Aliquoting & Storage: Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes. Clearly label each tube with the compound name, concentration, and date of preparation. Store immediately at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]
Visualizations
Logical & Experimental Workflows
Caption: Key environmental and handling factors that influence the stability of this compound solutions.
Caption: A troubleshooting workflow for addressing issues potentially caused by solution instability.
Signaling Pathway Context
This compound is a known inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. Its mechanism of action is relevant to its application in cancer research and metabolism studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 471-47-6: this compound | CymitQuimica [cymitquimica.com]
- 4. raybiotech.com [raybiotech.com]
- 5. 471-47-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
identifying and mitigating off-target effects of oxamic acid
Welcome to the technical support center for researchers utilizing oxamic acid. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a structural analog of pyruvate and is primarily known as a competitive inhibitor of lactate dehydrogenase (LDH), particularly LDH-A.[1][2] By binding to the LDH-NADH complex, it effectively blocks the active site, preventing the conversion of pyruvate to lactate.[1] This inhibition disrupts glycolysis, a key metabolic pathway for energy production, especially in cancer cells exhibiting the Warburg effect.[3][4]
Q2: I'm observing significant cytotoxicity at concentrations where I don't expect complete LDH-A inhibition. Could this be due to off-target effects?
A2: It is plausible that the observed cytotoxicity is a result of off-target effects or effects on other LDH isozymes. While LDH-A is the most commonly cited target, this compound can also inhibit other LDH isozymes, such as LDH-B and LDH-C, albeit with different potencies.[5][6] Inhibition of these isozymes can have varying physiological consequences. Additionally, high concentrations of this compound have been shown to induce apoptosis and increase reactive oxygen species (ROS) levels, which could be mediated by off-target interactions.[2][3]
Q3: My experimental results are inconsistent across different cell lines. Why might this be?
A3: Inconsistent results across cell lines can be attributed to several factors related to the expression and metabolic reliance on this compound's targets. Different cell lines express varying levels of LDH isozymes (LDH-A, LDH-B, and LDH-C). A cell line's sensitivity to this compound will likely correlate with its expression level of the targeted LDH isozyme and its dependence on glycolysis for survival. It is recommended to perform baseline characterization of LDH isozyme expression in your cell lines of interest.
Q4: Are there known off-targets of this compound outside of the lactate dehydrogenase family?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype | The observed cellular response may be due to the inhibition of a different LDH isozyme (e.g., LDH-B or LDH-C) or an unknown off-target protein. | 1. Characterize LDH Isozyme Expression: Determine the relative protein expression levels of LDH-A, LDH-B, and LDH-C in your cell model. 2. Perform Target Validation: Use techniques like siRNA/shRNA or CRISPR-Cas9 to knock down each LDH isozyme individually and assess if the phenotype is recapitulated. 3. Initiate Off-Target Identification: If the phenotype persists after LDH-A knockdown, proceed with the off-target identification protocols detailed below. |
| Variable Potency | The IC50 of this compound may differ from published values due to variations in cell type, metabolic state, or experimental conditions. | 1. Standardize Experimental Conditions: Ensure consistent cell density, media composition, and incubation times. 2. Determine Isozyme-Specific IC50: If possible, perform in vitro enzyme assays with purified LDH isozymes to determine the specific IC50 for each. |
| Drug Resistance | Cells may develop resistance to this compound over time. | 1. Investigate Metabolic Rewiring: Analyze metabolic flux to determine if cells have shifted their energy production pathways away from glycolysis. 2. Sequence LDH Genes: Check for mutations in the this compound binding site of the target LDH isozymes. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and its derivatives against different mouse LDH isozymes. This data is useful for understanding the selectivity profile within the LDH family.
| Compound | LDH-A4 Ki (mM) | LDH-B4 Ki (mM) | LDH-C4 Ki (mM) |
| Oxamate | 0.08 | 0.06 | 0.03 |
| N-ethyl oxamate | 0.28 | 0.07 | 0.004 |
| N-propyl oxamate | 7.0 | 0.88 | 0.024 |
| N-butyl oxamate | 15.0 | 12.0 | 2.5 |
| N-isobutyl oxamate | 25.0 | 29.0 | 4.0 |
| N-sec-butyl oxamate | 12.5 | 14.5 | 0.39 |
Data adapted from kinetic studies of mouse LDH isozymes.[6]
Experimental Protocols for Off-Target Identification
To identify potential off-target effects of this compound, a multi-pronged approach is recommended. Below are detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a compound to its target proteins in a cellular context.[8][9][10][11][12]
Principle: Ligand binding can increase the thermal stability of a protein. CETSA measures the extent of protein aggregation upon heating, where target proteins bound to this compound will remain soluble at higher temperatures compared to unbound proteins.
Protocol:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Proteome-Wide Off-Target Identification
This approach uses mass spectrometry-based proteomics to identify proteins that interact with this compound.[13][14][15][16]
Protocol:
-
Affinity Chromatography:
-
Synthesize an this compound analog with an affinity tag (e.g., biotin).
-
Immobilize the tagged this compound onto beads.
-
Incubate the beads with cell lysate to capture interacting proteins.
-
Elute the bound proteins and identify them by mass spectrometry.
-
-
Drug-Affinity Responsive Target Stability (DARTS):
-
Treat cell lysate with this compound.
-
Perform limited proteolysis on the lysate. Proteins bound to this compound will be more resistant to digestion.
-
Analyze the protein fragments by mass spectrometry to identify protected proteins.
-
Kinase Profiling
While this compound is not a known kinase inhibitor, broad kinase screening is a standard procedure to rule out off-target effects on this important class of enzymes.[17][18]
Protocol:
-
In Vitro Kinase Panel: Submit this compound to a commercial service that offers screening against a large panel of purified kinases (kinome screening).
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at a given concentration of this compound. Significant inhibition of any kinase would warrant further investigation.
Visualizations
Caption: On-target effect of this compound on the glycolytic pathway.
Caption: Logical workflow for differentiating on-target vs. off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound analogues as LDH-C4-specific competitive inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 13. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining Optimal Incubation Times for Oxamic Acid Treatment in Cells
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of oxamic acid?
A1: this compound is a competitive inhibitor of lactate dehydrogenase (LDH), with a particular affinity for the LDH-A isoform.[1][2][3] LDH-A is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD+ from NADH. By inhibiting LDH-A, this compound disrupts anaerobic glycolysis, leading to a decrease in lactate production and an accumulation of pyruvate. This metabolic shift can induce a range of cellular effects, including cell cycle arrest, apoptosis, and an increase in reactive oxygen species (ROS).[1][3]
Q2: How do I determine the optimal concentration and incubation time for this compound in my specific cell line?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the experimental endpoint. We recommend performing a dose-response and time-course experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 10 µM to 100 mM) and several time points (e.g., 24, 48, and 72 hours).[3][4] The IC50 values for various cell lines can be found in the "Quantitative Data Summary" section below.
Q3: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?
A3: Inconsistent results can arise from several factors. Ensure that your this compound stock solution is freshly prepared and properly stored, as it can be unstable.[5] Cell density at the time of treatment can significantly impact the outcome; therefore, it is crucial to maintain consistent cell seeding densities across experiments. Additionally, the type of cell viability assay used can influence the results. For instance, metabolic-based assays (e.g., MTT, XTT) may yield different results compared to assays that measure membrane integrity or ATP levels.[6][7]
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, studies have shown that this compound can enhance the efficacy of other anticancer agents. For example, it has been reported to increase the radiosensitivity of nasopharyngeal carcinoma cells and to have synergistic effects with PARP inhibitors in ovarian cancer.[1][4] When designing combination studies, it is essential to evaluate potential synergistic, additive, or antagonistic effects through appropriate experimental designs, such as isobologram analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect of this compound | 1. Suboptimal concentration: The concentration used may be too low for the specific cell line. 2. Short incubation time: The treatment duration may not be sufficient to induce a measurable response. 3. Cell line resistance: The cell line may have intrinsic resistance to LDH-A inhibition. 4. Degraded this compound: The compound may have degraded due to improper storage. | 1. Perform a dose-response experiment to determine the IC50 value for your cell line. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. Consider using a different cell line or investigating the expression levels of LDH-A in your current cell line. 4. Prepare a fresh stock solution of this compound and store it at -20°C for short-term use or -80°C for long-term storage. |
| High background in cell viability assay | 1. Incomplete removal of media: Residual phenol red in the culture medium can interfere with colorimetric assays. 2. Precipitation of this compound: High concentrations of this compound may precipitate in the culture medium. 3. Contamination: Microbial contamination can lead to false-positive signals in metabolic assays. | 1. Ensure complete removal of the culture medium before adding the assay reagents. Consider using phenol red-free medium. 2. Visually inspect the wells for any precipitate. If precipitation is observed, consider reducing the concentration or using a different solvent. 3. Regularly check for and address any microbial contamination in your cell cultures. |
| Inconsistent IC50 values between experiments | 1. Variability in cell passage number: Cells at different passage numbers can exhibit different sensitivities to treatment. 2. Inconsistent cell seeding density: Variations in the initial number of cells can affect the final readout. 3. Edge effects in multi-well plates: Evaporation from the outer wells can lead to increased compound concentration and affect cell growth. | 1. Use cells within a consistent and defined passage number range for all experiments. 2. Ensure accurate and consistent cell counting and seeding. 3. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines at different incubation times.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | 24 | 74.6 | [4] |
| 48 | 32.4 | [4] | ||
| 72 | 17.8 | [4] | ||
| CNE-2 | Nasopharyngeal Carcinoma | 24 | 62.3 | [4] |
| 48 | 44.5 | [4] | ||
| 72 | 31.6 | [4] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Action
This compound's primary target is LDH-A, which plays a central role in cellular metabolism. By inhibiting LDH-A, this compound disrupts the conversion of pyruvate to lactate, leading to a cascade of downstream effects that can impact cell survival and proliferation.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of three modifiers of glycolysis on ATP, lactate, hypoxia, and growth in human tumor cell lines in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
managing batch-to-batch variability for consistent oxamic acid results
Welcome to the technical support center for oxamic acid. This resource is designed for researchers, scientists, and drug development professionals to help manage batch-to-batch variability and ensure consistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a water-soluble, white solid organic compound with the chemical formula NH₂C(O)COOH.[1][2] It is the monoamide of oxalic acid.[1][2] Its primary biological mechanism of action is the inhibition of lactate dehydrogenase A (LDH-A), a key enzyme in the glycolytic pathway responsible for the conversion of pyruvate to lactate.[1][3] By inhibiting LDH-A, this compound can disrupt cellular metabolism, which is the basis for its investigation in various research areas, including oncology.[3]
Q2: We are observing significant differences in our cell-based assay results between different lots of this compound. What could be the cause?
A2: Batch-to-batch variability is a common issue that can stem from several factors:
-
Purity Differences: The most common cause is variation in the purity level and impurity profile between batches. Even small differences in impurities can alter the biological activity.
-
Potential Impurities: Common impurities or related compounds in this compound preparations can include oxalic acid and oxamide.[4][5]
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
-
Water Content: this compound is hygroscopic, and variations in water content can affect the effective concentration of the active compound.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: To maintain stability, this compound powder should be stored in a tightly sealed container, protected from light, at 2-8°C.[6] For solutions, it is recommended to prepare them fresh for each experiment. If you must store a stock solution, aliquot it into single-use volumes and store at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles. Aqueous solutions of related compounds, like sodium oxamate, are not recommended for storage for more than one day.
Q4: What information should I look for on the Certificate of Analysis (CoA) for a new batch of this compound?
A4: The Certificate of Analysis (CoA) is a critical document for assessing the quality of a new batch.[6][7] Key parameters to review include:
-
Purity: Typically determined by HPLC or another chromatographic method. Look for a purity level of ≥98%.
-
Identity: Confirmed by methods like NMR or Mass Spectrometry to ensure the compound is structurally correct.
-
Appearance: Should be consistent with the expected physical form (e.g., white crystalline powder).[8]
-
Melting Point: Should be within the specified range (approximately 207-210 °C).[6]
-
Residual Solvents: Important for ensuring no reactive or cytotoxic solvents from the synthesis process remain.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
This guide provides a step-by-step approach to troubleshooting inconsistent results when using this compound as an LDH inhibitor.
Problem: The IC50 value or the observed phenotype varies significantly between experiments using different batches of this compound.
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting inconsistent experimental results.
Guide 2: Quality Control for New Batches
This guide outlines a logical process for qualifying a new batch of this compound before its use in critical experiments.
New Batch Qualification Workflow
Caption: Decision process for qualifying a new this compound batch.
Data Presentation
Table 1: Typical Certificate of Analysis (CoA) Parameters for this compound
This table summarizes the key quality attributes you should expect to find on a CoA from a reputable supplier.
| Parameter | Specification | Method | Purpose |
| Appearance | White to off-white crystalline powder | Visual | Confirms the physical state and absence of gross contamination. |
| Identity | Conforms to structure | ¹H-NMR, LC-MS | Confirms the chemical structure is correct. |
| Purity (Assay) | ≥ 98.0% | HPLC / IEC | Quantifies the amount of this compound present.[4][5] |
| Melting Point | 207 - 210 °C (decomposes) | Capillary Method | A rapid check of purity; impurities typically depress the melting point.[6] |
| Water Content | ≤ 1.0% | Karl Fischer Titration | Ensures that weight is not artificially inflated by absorbed water. |
| Related Substances | Oxalic Acid: ≤ 0.5%Oxamide: ≤ 0.5% | HPLC / IEC | Monitors for specific, known process-related impurities.[4] |
| Residual Solvents | Meets USP <467> or ICH limits | GC-HS | Ensures no harmful solvents from the manufacturing process remain. |
Table 2: Recommended Stability Testing Conditions
For long-term studies, stability testing should be performed to establish a retest date or shelf life under recommended storage conditions.[9][10]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 5°C ± 3°C | 12 months (or longer) |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months |
| Stress Testing | 40°C ± 2°C / 75% RH ± 5% RH | 1-3 months |
Experimental Protocols
Protocol 1: Purity Determination by Ion-Exclusion Chromatography (IEC)
This method is adapted from published literature for the separation and quantification of this compound and related impurities like oxalic acid and oxamide.[4][5]
1. Materials and Reagents:
-
This compound Sample
-
This compound Reference Standard
-
Reagent Grade Water (18 MΩ·cm)
-
Acetonitrile (HPLC Grade)
-
Sulfuric Acid (Concentrated, ACS Grade)
2. Equipment:
-
HPLC system with UV detector
-
Dionex IonPac™ ICE-AS1 column (or equivalent ion-exclusion column)
-
Analytical Balance
-
Volumetric flasks and pipettes
3. Chromatographic Conditions:
-
Mobile Phase: 95:5 (v/v) 0.1% Sulfuric Acid (aq) / Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Mobile Phase Preparation: To prepare 1 L of 0.1% H₂SO₄, carefully add 1.0 mL of concentrated sulfuric acid to ~900 mL of reagent grade water, allow to cool, and dilute to 1 L. Mix 950 mL of this solution with 50 mL of acetonitrile. Degas before use.
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a 100 mL volumetric flask using the mobile phase as the diluent to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample in the same manner as the standard to achieve a final concentration of approximately 100 µg/mL.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample to the total area of all peaks in the chromatogram (Area Percent method), or by using the standard for external calibration.
-
Signaling Pathway Visualization
Inhibition of Lactate Dehydrogenase (LDH-A)
This compound's primary mode of action is the competitive inhibition of LDH-A, which plays a critical role in anaerobic glycolysis. This pathway is often upregulated in cancer cells (the Warburg effect).
Caption: this compound inhibits LDH-A, blocking pyruvate to lactate conversion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The determination of oxalic acid, this compound, and oxamide in a drug substance by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 471-47-6 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. CAS 471-47-6: this compound | CymitQuimica [cymitquimica.com]
- 9. npra.gov.my [npra.gov.my]
- 10. ema.europa.eu [ema.europa.eu]
strategies for improving the reproducibility of oxamic acid experiments
Welcome to the technical support center for oxamic acid experiments. This resource is designed for researchers, scientists, and drug development professionals to improve the reproducibility of their studies involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide & FAQs
This section provides solutions to common issues encountered during this compound experiments, particularly in the context of lactate dehydrogenase (LDH) inhibition assays.
FAQs - General
-
Q1: What is the primary mechanism of action of this compound? this compound is a structural analog of pyruvate and acts as a competitive inhibitor of lactate dehydrogenase (LDH) enzymes.[1][2][3][4] It binds to the active site of LDH, preventing the conversion of pyruvate to lactate.[4]
-
Q2: What is the difference between this compound and sodium oxamate? this compound is the free acid form, while sodium oxamate is its sodium salt. Sodium oxamate is often used in biological experiments due to its higher solubility in aqueous solutions.[5][6] For the remainder of this guide, "this compound" will be used to refer to both forms unless otherwise specified.
-
Q3: How should I prepare and store this compound stock solutions? this compound is soluble in water, and gentle warming can aid dissolution.[7] For long-term storage, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[8][9][10] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[9][10] Aqueous solutions of sodium oxamate are not recommended to be stored for more than one day.[6]
Troubleshooting - Inconsistent Results in LDH Assays
-
Q4: I am observing high variability between my replicate wells. What could be the cause? High variability can stem from several factors:
-
Pipetting Errors: Inconsistent pipetting of cells, this compound, or assay reagents is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[8]
-
Inhomogenous Cell Suspension: Clumped or settled cells will lead to an unequal number of cells being dispensed into each well. Ensure a homogenous cell suspension by gently pipetting up and down before and during plating.[11]
-
Edge Effects: Wells on the perimeter of a 96-well plate are susceptible to evaporation, which can alter concentrations and affect cell growth. It is advisable to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental samples.[8]
-
-
Q5: My LDH assay results show a high background signal. What are the common causes and solutions? A high background signal can obscure the detection of treatment-specific effects. Potential causes include:
-
High Endogenous LDH in Serum: Animal serum used in cell culture media contains endogenous LDH, which can contribute to a high background. Reducing the serum concentration to 1-5% can help mitigate this issue.[12][13]
-
High Spontaneous LDH Release: This may be due to a high cell density or vigorous pipetting during cell plating, which can cause cell damage. Optimizing the cell seeding density and handling the cells gently can resolve this.[12]
-
Contamination: Bacterial or fungal contamination can be toxic to cells, leading to increased cell death and LDH release. Regularly inspect your cell cultures for any signs of contamination.[11]
-
-
Q6: My experimental absorbance values are lower than expected. What should I do? Low absorbance values may indicate a problem with the experimental setup:
-
Low Cell Density: Insufficient cell numbers will result in a low overall LDH release upon treatment. It is recommended to perform an experiment to determine the optimal cell number for your specific cell line.[12]
-
Sub-optimal Cell Health: Cells that are not in the exponential growth phase or have low viability may be less responsive to the cytotoxic effects of your treatment. Ensure you are using healthy, actively growing cells.[11]
-
Incorrect Drug Concentration: Errors in calculating the serial dilutions of this compound can lead to inaccurate final concentrations in the wells. Double-check your calculations and dilution preparations.[11]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derivatives in LDH inhibition studies.
Table 1: Dissociation Constants (Ki) of Oxamate and its Derivatives for Mouse LDH Isozymes
| Compound | LDH-A4 Ki (mM) | LDH-B4 Ki (mM) | LDH-C4 Ki (mM) |
| Oxamate | 0.08 | 0.06 | 0.03 |
| N-ethyl oxamate | 0.14 | 0.035 | 0.002 |
| N-propyl oxamate | 3.5 | 0.44 | 0.012 |
Data extracted from a study on mouse LDH isozymes. The inhibition was found to be competitive with respect to pyruvate.[2]
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₃NO₃ |
| Molecular Weight | 89.05 g/mol [14] |
| Appearance | White solid[4] |
| Solubility in Water | Soluble[4] |
| Melting Point | 210 °C (decomposes)[15] |
| Purity (Typical) | ≥95%[6] |
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Protocol 1: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on LDH activity in a cell-free system.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., PBS).
-
Prepare a solution of purified LDH enzyme.
-
Prepare a reaction mixture containing NADH and pyruvate in a buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).[1]
-
-
Assay Procedure:
-
In a 96-well plate, add the LDH enzyme, varying concentrations of this compound (or vehicle control), and the coenzyme (NADH).
-
Incubate the plate for a pre-determined time (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the enzymatic reaction by adding the substrate (pyruvate).
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to LDH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocity as a function of the inhibitor concentration to determine the IC₅₀ value.
-
To determine the mechanism of inhibition, perform kinetic studies with varying substrate concentrations and plot the data using Lineweaver-Burk or Michaelis-Menten plots.[16]
-
Protocol 2: Cell-Based Cytotoxicity Assay (LDH Release Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on cultured cells by measuring the release of LDH into the culture medium.
-
Cell Seeding:
-
Seed cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include appropriate controls:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
LDH Assay:
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.[8]
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[8]
-
Add the LDH reaction mixture (as provided in a commercial kit or prepared in-house) to each well.[8]
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.[8]
-
Add a stop solution if required by the protocol.[8]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Vehicle Control) / (Maximum Release Control - Vehicle Control)] x 100
-
-
Visualizations
Signaling Pathway
Caption: Competitive inhibition of Lactate Dehydrogenase (LDH) by this compound.
Experimental Workflow
Caption: Workflow for a cell-based cytotoxicity assay using this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. takarabio.com [takarabio.com]
- 14. This compound | C2H3NO3 | CID 974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. Lactate dehydrogenase kinetics and inhibition using a microplate reader | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Potency of Oxamic Acid and Its Analogs in Cellular Metabolism and Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological potency of oxamic acid and its analogs. By examining their inhibitory effects on key enzymes and their impact on cellular proliferation, this document serves as a valuable resource for researchers in drug discovery and development. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.
Introduction
This compound, a simple dicarboxylic acid monoamide, and its derivatives have garnered significant interest in medicinal chemistry due to their structural similarity to pyruvate, a key intermediate in cellular metabolism. This structural mimicry allows them to act as competitive inhibitors of enzymes that utilize pyruvate as a substrate, most notably lactate dehydrogenase (LDH). The inhibition of LDH has emerged as a promising strategy in cancer therapy, as many cancer cells rely on aerobic glycolysis (the Warburg effect) for energy production, a process in which LDH plays a crucial role. This guide delves into the comparative potency of various this compound analogs, providing a quantitative basis for understanding their structure-activity relationships and therapeutic potential.
Data Presentation: Comparative Potency of this compound and its Analogs
The following tables summarize the inhibitory potency of this compound and a series of N-alkyl oxamate analogs against different isozymes of lactate dehydrogenase (LDH). The dissociation constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a more potent inhibitor. Additionally, IC50 values for this compound against selected cancer cell lines are presented to provide a broader context of their anti-proliferative effects.
| Inhibitor | LDH-A4 (Ki, mM) | LDH-B4 (Ki, mM) | LDH-C4 (Ki, mM) |
| Oxamate | 0.080 | 0.060 | 0.030 |
| N-Ethyl oxamate | 0.140 | 0.035 | 0.002 |
| N-Propyl oxamate | 1.750 | 0.887 | 0.012 |
| N-Butyl oxamate | 9.100 | 7.000 | 0.750 |
| N-Isobutyl oxamate | 6.000 | 7.000 | 2.000 |
| N-sec-Butyl oxamate | 12.500 | 14.500 | 0.400 |
Data sourced from a study on mouse LDH isozymes.
| Compound | Cell Line | IC50 (mM) at 24h | IC50 (mM) at 48h | IC50 (mM) at 72h |
| This compound | CNE-1 (Nasopharyngeal Carcinoma) | 74.6 | 32.4 | 17.8 |
| This compound | CNE-2 (Nasopharyngeal Carcinoma) | 62.3 | 44.5 | 31.6 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol is adapted from a study investigating the inhibitory effects of this compound analogs on LDH isozymes.
Materials:
-
Purified LDH isozymes (LDH-A4, LDH-B4, LDH-C4)
-
Sodium phosphate buffer (50 mM, pH 7.4)
-
NADH (0.115 mM)
-
Sodium pyruvate (substrate)
-
This compound or its analogs (inhibitors)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.4) and 0.115 mM NADH.
-
Add the desired concentration of the inhibitor (this compound or its analog) to the reaction mixture.
-
Add the purified LDH enzyme to the mixture and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate, sodium pyruvate. The concentration of pyruvate should be varied to determine the kinetic parameters.
-
Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
Dissociation constants (Ki) for competitive inhibitors are determined by plotting the slope of the Lineweaver-Burk plot (Km/Vmax) against the inhibitor concentration.
MTT Cell Viability Assay
This protocol provides a general procedure for assessing the effect of this compound analogs on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the this compound analogs. Include a vehicle control (solvent only) and a positive control for cell death.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[2][3][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Oxamic Acid's Anti-Proliferative Efficacy Across Tumor Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxamic acid, a competitive inhibitor of lactate dehydrogenase-A (LDH-A), has demonstrated significant anti-proliferative effects across a range of tumor cell lines. By targeting the metabolic reliance of cancer cells on aerobic glycolysis, known as the Warburg effect, this compound presents a promising avenue for therapeutic intervention. This guide provides a comparative analysis of its efficacy, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Comparative Efficacy of this compound
The inhibitory concentration 50 (IC50) of this compound varies across different cancer cell lines, reflecting their diverse metabolic dependencies and intrinsic sensitivities. The following table summarizes the reported IC50 values for this compound in several tumor cell lines.
| Tumor Type | Cell Line | Incubation Time (hours) | IC50 (mM) |
| Nasopharyngeal Carcinoma | CNE-1 | 24 | 74.6[1] |
| 48 | 32.4[1] | ||
| 72 | 17.8[1] | ||
| CNE-2 | 24 | 62.3[1] | |
| 48 | 44.5[1] | ||
| 72 | 31.6[1] | ||
| Non-Small Cell Lung Cancer | A549 | 24 | 58.53 ± 4.74[2] |
| H1975 | 24 | 32.13 ± 2.50[2] | |
| H1395 | 24 | 19.67 ± 1.53[2] | |
| H1299 | 24 | 32.13 ± 2.50 | |
| Pancreatic Ductal Adenocarcinoma | AsPc-1 | Not Specified | 8.617[3] |
| Mia-Paca-2 | Not Specified | 26.74[3] | |
| Ovarian Cancer | TOV112D | Not Specified | 24 |
| CAOV3 | Not Specified | 59 |
Note: While studies indicate that this compound suppresses the proliferation of ovarian cancer cell lines A2780 and SKOV3, specific IC50 values were not available in the reviewed literature.
Experimental Protocols
The following is a representative protocol for assessing the anti-proliferative effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Objective: To determine the IC50 value of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (sodium salt)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 mM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms of this compound, the following diagrams have been generated.
Caption: Experimental workflow for determining the anti-proliferative effects of this compound.
Caption: Signaling pathway of this compound's anti-proliferative effects.
Mechanism of Action
This compound's primary mode of action is the inhibition of LDH-A, a critical enzyme in the final step of anaerobic glycolysis. By blocking the conversion of pyruvate to lactate, this compound disrupts the metabolic equilibrium of cancer cells, leading to several downstream consequences:
-
Energy Depletion: The inhibition of glycolysis leads to a significant decrease in ATP production, starving the cancer cells of the energy required for rapid proliferation.
-
Oxidative Stress: The metabolic shift forces a greater reliance on mitochondrial respiration, which can lead to an increase in the production of reactive oxygen species (ROS).[2] Elevated ROS levels can damage cellular components and trigger programmed cell death.
-
Induction of Apoptosis: this compound has been shown to induce apoptosis through the mitochondrial pathway, characterized by an increase in the pro-apoptotic protein Bax and the activation of caspase-3.[1]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest at the G2/M or G0/G1 phases. This is mediated by the downregulation of key cell cycle regulators such as the CDK1/cyclin B1 complex and the activation of GSK-3β.[2]
-
Modulation of Autophagy: In some cancer cell lines, such as A549 non-small cell lung cancer, this compound can induce a protective autophagic response through the inhibition of the Akt-mTOR signaling pathway. This suggests that combining this compound with autophagy inhibitors could be a more effective therapeutic strategy in certain contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reciprocal effects of autophagy and the Warburg effect in pancreatic ductal adenocarcinoma: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Oxamic Acid's Effects by Comparing with LDH Gene Silencing: A Comprehensive Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor oxamic acid and genetic silencing of lactate dehydrogenase (LDH) in modulating cellular metabolism and therapeutic outcomes, primarily in the context of cancer biology. This document summarizes key quantitative data, details experimental protocols for replication, and visualizes the underlying mechanisms and workflows.
Comparative Efficacy: this compound vs. LDH Gene Silencing
Lactate dehydrogenase (LDH) is a pivotal enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. Its upregulation is a hallmark of many cancers, contributing to the Warburg effect and promoting tumor progression. Both this compound, a competitive inhibitor of LDH, and gene silencing techniques like siRNA and shRNA, offer means to target this enzyme. Below is a comparative summary of their effects on various cellular parameters based on published experimental data.
Impact on Cell Viability and Proliferation
Inhibition of LDH, either pharmacologically with this compound or genetically through silencing, has been shown to reduce cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, indicating differential sensitivity.
| Cell Line | Treatment | Parameter | Result | Reference |
| Nasopharyngeal Carcinoma (CNE-1) | This compound (24h) | IC50 | 74.6 mmol/L | [1] |
| Nasopharyngeal Carcinoma (CNE-2) | This compound (24h) | IC50 | 62.3 mmol/L | [1] |
| Non-Small Cell Lung Cancer (A549) | This compound (24h) | IC50 | 58.53 ± 4.74 mmol/L | [2] |
| Non-Small Cell Lung Cancer (H1975) | This compound (24h) | IC50 | 32.13 ± 2.50 mmol/L | [2] |
| Non-Small Cell Lung Cancer (H1395) | This compound (24h) | IC50 | 19.67 ± 1.53 mmol/L | [2] |
| Prostate Cancer (PC-3) | LDHA siRNA | Cell Viability | Significantly reduced | [3] |
| Prostate Cancer (DU145) | LDHA siRNA | Cell Viability | Significantly reduced | [3] |
Effects on Apoptosis
Targeting LDH can induce programmed cell death, or apoptosis, in cancer cells. Both this compound treatment and LDH-A silencing have been demonstrated to increase apoptotic rates.
| Cell Line | Treatment | Parameter | Result | Reference |
| Non-Small Cell Lung Cancer (H1395) | This compound (100 mmol/L, 24h) | Apoptosis Rate | 29.66 ± 4.34% | [2] |
| Non-Small Cell Lung Cancer (A549) | This compound (100 mmol/L, 24h) | Apoptosis Rate | No significant increase | [2] |
| Prostate Cancer (PC-3) | LDHA siRNA | Apoptosis Ratio | Significantly increased | [3] |
| Prostate Cancer (DU145) | LDHA siRNA | Apoptosis Ratio | Significantly increased | [3] |
Modulation of Cellular Metabolism
A primary consequence of LDH inhibition is the disruption of glycolysis and energy metabolism. This is reflected in decreased LDH enzyme activity, reduced ATP production, and altered lactate levels.
| Cell Line | Treatment | Parameter | Result | Reference |
| Nasopharyngeal Carcinoma (CNE-1 & CNE-2) | This compound (20-100 mM, 24h) | LDH Activity | Significantly decreased | [1][4] |
| Non-Small Cell Lung Cancer (A549) | This compound (20-100 mM, 24h) | LDH Activity | Significantly decreased | [2] |
| Non-Small Cell Lung Cancer (A549) | This compound (20-100 mM, 24h) | ATP Content | Significantly decreased | [2] |
| HCT116 p53+/+ and p53-/- | LDH-A silencing (30h) | Lactate Accumulation | Reduced by ~30% | [5] |
| Breast Cancer (YS1.2) | LDH-A siRNA | Total LDH Activity | Reduced by 50% | [6] |
| Breast Cancer (YS1.2) | LDH-A siRNA | Extracellular Lactate | Significantly reduced | [6] |
Experimental Protocols
siRNA-Mediated Gene Silencing of LDH-A
This protocol outlines a general procedure for transiently silencing the LDHA gene in cultured cancer cells.
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium supplemented with FBS. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent (typically 18-24 hours).[7]
-
Preparation of siRNA-Lipofectamine Complexes:
-
Solution A: For each well, dilute 20 pmol of LDH-A siRNA into 100 µl of Opti-MEM medium.[6]
-
Solution B: For each well, dilute 6 µl of Lipofectamine RNAiMAX reagent into 100 µl of Opti-MEM medium.[6]
-
Combine Solution A and Solution B, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.[6][7]
-
-
Transfection:
-
Incubation and Analysis: Incubate the cells for 48 to 72 hours at 37°C in a CO2 incubator.[6] Subsequently, cells can be harvested for analysis of LDH-A expression (via Western Blot or qPCR), and functional assays.
LDH Activity Assay
This colorimetric assay measures the enzymatic activity of LDH in cell lysates.
-
Cell Lysis: After experimental treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 0.15 M CAPS, pH 10.0), L-lactate solution, and NAD+ solution.[8]
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of cell lysate to each well.
-
Initiate the reaction by adding the reaction mixture to each well.
-
The conversion of lactate to pyruvate is coupled with the reduction of NAD+ to NADH, which leads to an increase in absorbance at 340 nm.[8]
-
-
Data Analysis: Measure the absorbance at 340 nm at multiple time points to determine the initial reaction velocity (V₀). LDH activity is proportional to the rate of NADH formation.[8]
Intracellular ATP Measurement
This protocol describes a common method for quantifying intracellular ATP levels using a luciferase-based assay.
-
Cell Lysis: Lyse cells with a suitable buffer and centrifuge to remove debris.[9]
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the Bradford assay to normalize ATP levels.[9]
-
ATP Assay:
-
In a luminometer-compatible plate, add a defined amount of protein lysate (e.g., 250 ng) to a standard reaction solution containing luciferase and its substrate, D-luciferin.[9]
-
The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
-
Data Analysis: Measure the luminescence signal using a luminometer. Quantify the ATP concentration in the samples by comparing the luminescence to a standard curve generated with known ATP concentrations.[9]
Lactate Concentration Measurement
This protocol outlines the measurement of extracellular lactate from cell culture medium.
-
Sample Collection: Collect the cell culture medium after the desired incubation period. Centrifuge the medium to remove any cells or debris.[9]
-
Enzymatic Assay:
-
Several commercial kits are available for lactate measurement. Typically, these assays involve an enzymatic reaction where lactate is oxidized by lactate oxidase to produce pyruvate and hydrogen peroxide.
-
The hydrogen peroxide then reacts with a probe in the presence of a peroxidase to generate a colorimetric or fluorometric signal.
-
-
Data Analysis: Measure the absorbance or fluorescence and determine the lactate concentration by comparing the signal to a standard curve prepared with known lactate concentrations.
Visualizing Mechanisms and Workflows
Signaling Pathway of LDH Inhibition
The following diagram illustrates the central role of LDH in glycolysis and the consequences of its inhibition by either this compound or gene silencing.
Caption: Mechanism of LDH inhibition by this compound or gene silencing.
Experimental Workflow for Comparative Analysis
This diagram outlines the typical workflow for comparing the effects of this compound and LDH gene silencing in a cancer cell line.
Caption: Workflow for comparing this compound and LDH silencing.
Logical Relationship of Interventions
The following diagram illustrates the logical relationship between the two intervention strategies targeting the LDH enzyme.
Caption: Logical relationship between pharmacological and genetic LDH targeting.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Identification of LDH-A as a therapeutic target for cancer cell killing via (i) p53/NAD(H)-dependent and (ii) p53-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactate Dehydrogenase A or B Knockdown Reduces Lactate Production and Inhibits Breast Cancer Cell Motility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. tycmhoffman.com [tycmhoffman.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to Oxamic Acid and Other Glycolysis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, has positioned glycolytic inhibitors as a promising class of therapeutic agents.[1][2] By targeting the metabolic machinery that fuels rapid cell proliferation, these inhibitors offer a potential avenue for selective cancer therapy.[1][3] This guide provides a detailed comparison of oxamic acid with other prominent glycolysis inhibitors, supported by experimental data and methodologies to aid in research and development.
Overview of Key Glycolysis Inhibitors
Glycolysis is a multi-step enzymatic pathway. Various inhibitors have been developed to target different key enzymes in this process. This comparison focuses on four widely studied inhibitors:
-
This compound: A structural analog of pyruvate, it primarily inhibits Lactate Dehydrogenase (LDH), the enzyme responsible for the final step of anaerobic glycolysis.[4][5][6]
-
2-Deoxy-D-glucose (2-DG): A glucose analog that competitively inhibits Hexokinase (HK), the enzyme catalyzing the first step of glycolysis.[7][8][9]
-
3-Bromopyruvate (3-BP): A pyruvate analog and alkylating agent that can inhibit multiple glycolytic enzymes, including Hexokinase 2 (HK2) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[10][11][12]
-
Lonidamine (LND): An indazole-3-carboxylic acid derivative that primarily inhibits mitochondrially bound Hexokinase and also affects mitochondrial respiration.[13][14][15][16]
Mechanism of Action
The primary mechanism of these inhibitors involves disrupting the glycolytic pathway at different stages:
-
This compound acts as a competitive inhibitor of Lactate Dehydrogenase (LDH), specifically targeting the conversion of pyruvate to lactate.[3][4] This blockage leads to a buildup of pyruvate and a decrease in the regeneration of NAD+, which is essential for maintaining a high glycolytic rate.[17] While its primary target is LDH, some studies suggest this compound may have off-target effects, also inhibiting pyruvate kinase (PYK) and enolase (ENO) activities at high concentrations.[18]
-
2-Deoxy-D-glucose (2-DG) is taken up by glucose transporters and phosphorylated by Hexokinase to 2-DG-6-phosphate (2-DG-6-P).[8][19] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and subsequent feedback inhibition of Hexokinase.[8][9] This effectively halts glycolysis at its initial step.
-
3-Bromopyruvate (3-BP) is a highly reactive alkylating agent. It can irreversibly inhibit several key glycolytic enzymes. Its primary targets are often cited as Hexokinase 2 (HK2) and GAPDH.[10][11] By alkylating cysteine residues in the active sites of these enzymes, 3-BP causes a potent and broad inhibition of the glycolytic pathway.[12]
-
Lonidamine (LND) exhibits a multi-faceted mechanism. It is known to inhibit Hexokinase, particularly the mitochondrially bound isoform (HK2), which is prevalent in many cancer cells.[13][16][20] This disrupts the crucial first step of glycolysis. Additionally, LND can inhibit the mitochondrial pyruvate carrier (MPC) and the activity of respiratory Complex II, thereby affecting mitochondrial function and energy production.[15]
Quantitative Comparison of Inhibitor Potency
The efficacy of glycolysis inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The IC50 values can vary significantly depending on the cell line, experimental conditions, and duration of exposure.
| Inhibitor | Target Enzyme(s) | Cancer Cell Line | IC50 Value | Citation |
| This compound | Lactate Dehydrogenase (LDH) | Breast/Ovarian Cancer Panel | 2.5 - >24 mM (5 days) | [21] |
| Breast Cancer (MDA-MB-231) | ~100 mM (apoptosis induction) | [22] | ||
| 2-Deoxy-D-glucose (2-DG) | Hexokinase (HK) | Acute Lymphoblastic Leukemia (Nalm-6) | 0.22 mM (48h) | [23] |
| Pancreatic Cancer (MIA PaCa-2) | 13.34 mM (48h) | [23] | ||
| 3-Bromopyruvate (3-BP) | Hexokinase 2 (HK2), GAPDH | Triple-Negative Breast Cancer (HCC1143) | 44.87 µM (24h) | [23] |
| Breast Cancer (MCF-7) | 111.3 µM (24h) | [23] | ||
| Colon Cancer (HCT116) | < 30 µM | [23] | ||
| Lonidamine | Hexokinase (HK) | Murine Tumor Cells | Varies (Inhibits aerobic glycolysis) | [16] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental setups across different studies.
Visualizing Glycolytic Inhibition
Signaling Pathway Diagram
The following diagram illustrates the points of inhibition within the glycolytic pathway for this compound and the other compared inhibitors.
Caption: Points of action for key glycolysis inhibitors.
Experimental Protocols
Accurate assessment of glycolysis inhibitors requires robust experimental methodologies. Below are detailed protocols for key assays used to evaluate their performance.
Lactate Production Assay
This assay quantifies the amount of lactate, the end product of aerobic glycolysis, secreted by cells into the culture medium.[23]
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate to the desired confluency. Treat with various concentrations of the inhibitory compound for a specified duration (e.g., 24-48 hours).
-
Sample Collection: Carefully collect the cell culture supernatant at the end of the treatment period.
-
Lactate Measurement: Use a commercial lactate assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing lactate oxidase and a probe.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[23]
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal intensity is directly proportional to the lactate concentration.[23]
-
Normalization: Normalize the lactate concentration to the cell number or total protein content in each well to account for differences in cell proliferation.
Hexokinase Activity Assay
This assay measures the enzymatic activity of Hexokinase, the target of inhibitors like 2-DG and Lonidamine.[24][25]
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors) on ice for 30 minutes.[24]
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method like the Bradford assay.
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.6 mM ATP, 100 mM glucose, 0.2 mM NADP+, and 0.1 units/mL of glucose-6-phosphate dehydrogenase (G6PDH).[24]
-
Enzymatic Reaction: Add a standardized amount of cell lysate (e.g., 20 µg of protein) to the reaction buffer. The Hexokinase in the lysate will phosphorylate glucose to glucose-6-phosphate (G6P). The G6PDH in the buffer will then oxidize G6P, reducing NADP+ to NADPH.
-
Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH production is directly proportional to the Hexokinase activity.
Extracellular Flux Analysis (Seahorse Assay)
This technology provides real-time measurements of two key metabolic parameters: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[23]
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.
-
Instrument Preparation: Hydrate the sensor cartridge with XF Calibrant and incubate it overnight in a non-CO2 incubator at 37°C.
-
Assay Medium: On the day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.
-
Inhibitor Injection: Load the glycolysis inhibitors into the injection ports of the sensor cartridge. A typical "glycolysis stress test" involves sequential injections of glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and a potent glycolysis inhibitor like 2-DG to measure glycolytic capacity and reserve.
-
Data Analysis: The Seahorse XF Analyzer measures real-time changes in ECAR and OCR before and after the injection of the compounds, providing a dynamic view of the cellular metabolic response.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a novel glycolysis inhibitor.
Caption: A standard workflow for testing glycolysis inhibitors.
Conclusion
This compound, a competitive inhibitor of LDH, represents one of several strategies to target the metabolic vulnerabilities of cancer cells.[4][26] Its efficacy, when compared to inhibitors acting on earlier steps of glycolysis like 2-DG, 3-BP, and Lonidamine, is dependent on the specific metabolic profile of the cancer cells . While inhibitors like 3-BP show high potency, they may also exhibit broader reactivity.[10][23] In contrast, this compound's action at the terminal step of glycolysis presents a different therapeutic rationale.[4] A comprehensive evaluation using standardized assays for lactate production, specific enzyme activity, and real-time metabolic flux is crucial for delineating the precise effects of these compounds and guiding the development of novel anti-cancer therapies. A study on breast and ovarian cancer cell lines showed that combining this compound with the antidiabetic drug metformin resulted in a synergistic interaction.[21][27]
References
- 1. mdpi.com [mdpi.com]
- 2. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 3. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yihuipharm.com [yihuipharm.com]
- 8. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 9. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 10. 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-bromopyruvate inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 14. Lonidamine: Basic Science and Rationale for Treatment of Prostatic Proliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of the low inhibitory specificity of oxamate, aminooxyacetate and dichloroacetate on cancer energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. portlandpress.com [portlandpress.com]
- 21. researchgate.net [researchgate.net]
- 22. oncotarget.com [oncotarget.com]
- 23. benchchem.com [benchchem.com]
- 24. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pathway of Apoptosis Induced by Oxamic Acid Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the apoptotic pathway induced by oxamic acid, a well-characterized inhibitor of lactate dehydrogenase A (LDH-A). It further presents a comparative overview of alternative LDH-A inhibitors, offering supporting experimental data to aid in the evaluation of these compounds for research and drug development purposes.
This compound-Induced Apoptosis: A Validated Pathway
This compound triggers apoptosis in cancer cells by inhibiting LDH-A, a critical enzyme in anaerobic glycolysis. This inhibition disrupts cellular metabolism, leading to a cascade of events culminating in programmed cell death. The primary mechanism involves the reduction of ATP production and an increase in reactive oxygen species (ROS) generation, which in turn activates the intrinsic mitochondrial apoptotic pathway.[1][2]
Key molecular events in this compound-induced apoptosis include:
-
Inhibition of LDH-A: this compound, as a pyruvate analog, competitively inhibits LDH-A, blocking the conversion of pyruvate to lactate.
-
ATP Depletion: The halt in glycolysis leads to a significant decrease in cellular ATP levels. For instance, treatment of CNE-1 and CNE-2 nasopharyngeal carcinoma cells with 50-100 mM this compound for 48 hours resulted in a dose-dependent reduction in intracellular ATP.[1]
-
Increased ROS Production: The metabolic shift forces cells to rely on mitochondrial respiration, leading to an increase in ROS. In NPC cell lines, this compound treatment (20-100 mmol/l) for 24 hours led to a 1.3- to 3.3-fold increase in ROS levels.
-
Mitochondrial Pathway Activation: Elevated ROS levels disrupt the mitochondrial membrane potential and alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, an increase in the Bax/Bcl-2 ratio is observed.[3]
-
Caspase-3 Activation: The mitochondrial pathway activation culminates in the cleavage and activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1][3]
The following diagram illustrates the signaling pathway of this compound-induced apoptosis:
Comparative Analysis of LDH-A Inhibitors
While this compound is a widely studied LDH-A inhibitor, several other compounds, both synthetic and natural, have been investigated for their potential to induce apoptosis through the same target. This section compares this compound with notable alternatives.
Quantitative Data Summary
The following tables summarize the available quantitative data on the apoptotic effects of this compound and its alternatives. It is important to note that the experimental conditions (cell lines, concentrations, treatment times) may vary between studies, making direct comparisons challenging.
Table 1: Apoptosis Induction by LDH-A Inhibitors
| Compound | Cell Line | Concentration | Treatment Time | Apoptosis Rate (%) | Citation |
| This compound | H1395 (NSCLC) | 100 mM | 24h | 29.66 ± 4.34 | [4] |
| CNE-1 (NPC) | 100 mM | 48h | Increased (qualitative) | [1] | |
| CNE-2 (NPC) | 100 mM | 48h | Increased (qualitative) | [1] | |
| FX11 | P493 (Lymphoma) | 10 µM | 72h | Increased (qualitative) | [5] |
| Neuroblastoma cells | 10 µM | 72h | Increased (qualitative) | [6] | |
| GNE-140 | MIA PaCa-2 (Pancreatic) | 10 µM | 48h | Increased (qualitative) | [7] |
Table 2: Effects on Key Apoptotic Markers
| Compound | Cell Line | Effect on Bax/Bcl-2 Ratio | Effect on Caspase-3 Activation | Citation |
| This compound | CNE-1, CNE-2 | Increased | Increased | [1] |
| FX11 | Neuroblastoma cells | - | Increased (PARP & Caspase-3 cleavage) | [6] |
| GNE-140 | - | - | - | - |
Table 3: Effects on Cellular Metabolism
| Compound | Cell Line | Effect on ATP Levels | Effect on ROS Production | Citation | | :--- | :--- | :--- | :--- | | This compound | CNE-1, CNE-2 | Decreased | Increased |[1] | | FX11 | P493 | Decreased | Increased |[5][8] | | GNE-140 | MIA PaCa-2 | - | Increased |[9] |
Alternative LDH-A Inhibitors
FX11
FX11 is a potent and selective small-molecule inhibitor of LDH-A.[5][8] Similar to this compound, FX11 induces apoptosis by reducing ATP levels and increasing oxidative stress, leading to cell death in various cancer models, including lymphoma and pancreatic cancer.[5][8] Studies in neuroblastoma cells have shown that FX11 treatment leads to the cleavage of PARP and caspase-3, confirming the induction of apoptosis.[6]
GNE-140
GNE-140 is another potent LDH-A inhibitor.[7] While it has been shown to induce cell death in pancreatic cancer cells, some studies suggest that resistance to GNE-140 can develop through metabolic plasticity, where cancer cells shift towards oxidative phosphorylation.[7][9]
Natural Compounds
Several natural compounds have been identified as LDH inhibitors with the potential to induce apoptosis. These include:
-
Quercetin: A flavonoid found in many fruits and vegetables.
-
Lonidamine: A derivative of indazole-3-carboxylic acid.
However, the effects of these natural compounds on the apoptotic pathway are not as well-characterized as those of synthetic inhibitors like this compound and FX11.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Experimental Workflow: Validating Apoptosis
Annexin V/PI Staining for Apoptosis Detection
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment.
-
Cell Preparation: Culture cells to the desired confluency and treat with the LDH-A inhibitor or vehicle control for the specified time.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[10][11]
Western Blotting for Bcl-2 and Bax Expression
This method is used to determine the relative protein levels of the pro-apoptotic Bax and anti-apoptotic Bcl-2.[12][13][14]
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and calculate the Bax/Bcl-2 ratio.[15][16]
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of the executioner caspase-3.[17][18][19]
-
Lysate Preparation: Prepare cell lysates from treated and control cells as described for Western blotting.
-
Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: The fluorescence intensity is directly proportional to the caspase-3 activity. Results are often expressed as fold-change relative to the control.
Conclusion
This compound is a well-validated inducer of apoptosis in cancer cells through the inhibition of LDH-A and subsequent activation of the mitochondrial pathway. While several alternatives, such as FX11 and GNE-140, target the same enzyme, a lack of direct comparative studies with comprehensive quantitative data makes it difficult to definitively rank their apoptotic efficacy. The experimental protocols provided in this guide offer a robust framework for researchers to conduct such comparative analyses and further validate the therapeutic potential of targeting LDH-A for cancer treatment. Future research should focus on head-to-head comparisons of these inhibitors under standardized conditions to provide a clearer understanding of their relative potencies and clinical promise.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot analysis of Bcl-2 and Bax expression [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Oxamic Acid: A Comparative Analysis of its Effects Under Normoxic and Hypoxic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of oxamic acid, a competitive inhibitor of lactate dehydrogenase A (LDH-A), under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. The information presented herein is supported by experimental data from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in oncology, metabolism, and drug development.
Introduction
This compound, a structural analog of pyruvate, selectively inhibits LDH-A, a critical enzyme in anaerobic glycolysis. This pathway is frequently upregulated in cancer cells, a phenomenon known as the "Warburg effect," and is particularly crucial for cell survival and proliferation in the hypoxic microenvironment of solid tumors. By blocking the conversion of pyruvate to lactate, this compound disrupts the metabolic adaptations of cancer cells, leading to various cellular consequences. This guide will dissect the differential effects of this compound under normoxic and hypoxic conditions, providing a clear understanding of its context-dependent mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key cellular parameters under normoxic and hypoxic conditions, as reported in various studies.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Condition | This compound Concentration | Inhibition of Cell Viability (%) | Reference |
| Medulloblastoma (Res256) | Normoxia | 50 mM | Significant Decrease | [1] |
| Hypoxia (1% O₂) | 50 mM | Significant Decrease | [1] | |
| Glioblastoma (T98G) | Normoxia | Not Specified | Dose-dependent decrease | [2] |
| Hypoxia | Not Specified | Enhanced radiosensitivity | [2] | |
| Non-Small Cell Lung Cancer (H1299) | Normoxia | 0-100 mM | Dose-dependent decrease | [3] |
| Non-Small Cell Lung Cancer (A549) | Normoxia | 0-100 mM | Dose-dependent decrease | [3] |
Table 2: Effect of this compound on LDH Activity and Lactate Production
| Cell Line | Condition | This compound Concentration | Reduction in Lactate Levels | Reference |
| Medulloblastoma (Res256, UW402) | Normoxia | Concentration-dependent | Significant (p < 0.05 - p < 0.001) | [1] |
| Hypoxia (1% O₂) | Concentration-dependent | Significant (p < 0.05 - p < 0.001) | [1] | |
| Non-Small Cell Lung Cancer (H1299) | Normoxia | Dose-dependent | Significant | [3] |
Table 3: Effect of this compound on Cellular Metabolism
| Cell Line/System | Condition | This compound Treatment | Effect on Metabolism | Reference |
| Medulloblastoma | Normoxia | Sodium Oxamate | Upregulated oxidative phosphorylation | [4] |
| Medulloblastoma | Normoxia & Hypoxia | Sodium Oxamate | Attenuated aerobic glycolysis | [4] |
| Medulloblastoma | Hypoxia (1% O₂) | Sodium Oxamate | Decreased pyruvate levels (p < 0.05) | [1] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of LDH-A Inhibition by this compound
Caption: Mechanism of LDH-A inhibition by this compound.
Hypoxia-Inducible Factor (HIF-1α) Signaling Pathway
Caption: HIF-1α signaling under normoxic and hypoxic conditions.
Experimental Workflow for Comparing this compound Effects
References
- 1. OP53: INHIBITION OF LACTATE DEHYDROGENASE A (LDHA) USING SODIUM OXAMATE LEADS TO METABOLIC CHANGES, DECREASED GROWTH AND MIGRATION IN MEDULLOBLASTOMA CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. P10.06 Oxamate attenuates aerobic glycolysis, motility, viability and proliferation of medulloblastoma but LDHA siRNA does not - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Oxamate Prodrugs: A Comparative Guide to Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer metabolism has identified the inhibition of lactate dehydrogenase A (LDHA), a key enzyme in aerobic glycolysis, as a promising therapeutic strategy. Oxamic acid, a pyruvate analog, is a known inhibitor of LDHA but faces limitations in vivo due to its polarity, which can hinder cell membrane permeability. To overcome this, prodrug strategies are being explored to enhance the delivery and efficacy of this compound and its analogs. This guide provides a comparative analysis of the in-vivo anti-tumor efficacy of reported oxamate-related prodrugs, supported by experimental data and detailed methodologies.
Comparative Analysis of In Vivo Efficacy
This section presents a summary of the in vivo anti-tumor efficacy of a tocopheryl oxamate prodrug of the camptothecin analog SN22 and, for comparative purposes, ester prodrugs of the structurally related cystathionine β-synthase (CBS) inhibitor, aminooxyacetic acid (AOAA).
| Prodrug/Compound | Parent Compound | Cancer Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| SN22-tocopheryl oxamate (SN22-TOx) NP | SN22 | Neuroblastoma (orthotopic xenograft, IMR-32 cells) | 5 weekly NP doses equivalent to 10 mg SN22 per kg | Rapid and sustained tumor regression; Markedly extended survival.[1][2] | [1][2] |
| YD0251 (isopropyl ester of AOAA) | Aminooxyacetic acid (AOAA) | Colon Cancer (HCT116 xenograft) | 0.5, 1, or 3 mg/kg daily (subcutaneous) | Dose-dependent inhibition of xenograft growth; 3 to 18 times more potent than AOAA in vivo.[3] | [3] |
| Aminooxyacetic acid (AOAA) | - | Colon Cancer (HCT116 xenograft) | 9 mg/kg daily (subcutaneous) | Inhibition of xenograft growth.[3] | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies employed in these studies, the following diagrams have been generated using the DOT language.
Caption: Prodrug activation of SN22-tocopheryl oxamate.
Caption: General workflow for in vivo efficacy testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in the cited studies.
In Vivo Antitumor Efficacy of SN22-Tocopheryl Oxamate Nanoparticles[1][2]
-
Animal Model: Orthotopic xenograft model of neuroblastoma.
-
Cell Line: Luciferase-expressing IMR-32 human neuroblastoma cells.
-
Procedure:
-
IMR-32 cells were surgically implanted into the adrenal glands of immunodeficient mice.
-
Tumor growth was monitored via bioluminescent imaging.
-
Once tumors were established, mice were randomized into treatment and control groups.
-
The treatment group received five weekly intravenous injections of nanoparticles containing the SN22-tocopheryl oxamate prodrug, at a dose equivalent to 10 mg of SN22 per kg of body weight.
-
Tumor growth was continuously monitored by bioluminescent imaging during and after the treatment period.
-
Survival of the mice was monitored as a primary endpoint.
-
In Vivo Antitumor Efficacy of Aminooxyacetic Acid (AOAA) Prodrugs[3]
-
Animal Model: Subcutaneous xenograft model of colon cancer.
-
Cell Line: HCT116 human colon cancer cells.
-
Procedure:
-
HCT116 cells were injected subcutaneously into the flank of Nu/nu Balb/C mice.
-
Tumors were allowed to grow to a size of approximately 150 mm³.
-
Mice were then treated with either the AOAA prodrug (YD0251), the parent compound (AOAA), or a vehicle control.
-
Drugs were administered daily via subcutaneous injection at specified doses (0.5, 1, or 3 mg/kg for YD0251; 9 mg/kg for AOAA).
-
Tumor volume and mouse body weight were measured regularly throughout the 21-day treatment period.
-
At the end of the study, tumors were excised and weighed.
-
Concluding Remarks
The development of prodrugs for metabolic inhibitors like this compound and its analogs represents a promising strategy to enhance their therapeutic potential in oncology. The in vivo data for the SN22-tocopheryl oxamate nanoparticle formulation demonstrates a significant anti-tumor effect in a preclinical model of high-risk neuroblastoma, highlighting the potential of this approach.[1][2] Similarly, the study on AOAA prodrugs shows that esterification can dramatically improve the in vivo potency of the parent compound in a colon cancer model.[3]
These findings underscore the importance of prodrug design in overcoming the pharmacokinetic limitations of promising anti-cancer agents. Further research into the development and in vivo validation of novel this compound prodrugs is warranted to explore their full therapeutic potential. The experimental frameworks detailed in this guide provide a solid foundation for the preclinical evaluation of such next-generation cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Nanocarrier-Based Delivery of SN22 as a Tocopheryl Oxamate Prodrug Achieves Rapid Tumor Regression and Extends Survival in High-Risk Neuroblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Novel Aminooxyacetic Acid Prodrugs in Colon Cancer Models: Towards Clinical Translation of the Cystathionine β-Synthase Inhibition Concept - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxamic Acid and FX11 as Lactate Dehydrogenase A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target in oncology and other diseases characterized by metabolic dysregulation. This enzyme catalyzes the conversion of pyruvate to lactate, a hallmark of aerobic glycolysis or the "Warburg effect," which is essential for the proliferation and survival of many cancer cells. This guide provides an objective comparison of two prominent LDHA inhibitors, oxamic acid and FX11, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
At a Glance: this compound vs. FX11
| Feature | This compound | FX11 | Other Notable LDH-A Inhibitors |
| Mechanism of Action | Competitive inhibitor with respect to pyruvate.[1][2] | Reversible and competitive inhibitor with respect to NADH.[3][4] | GSK2837808A: Potent and selective LDHA inhibitor.[5] (R)-GNE-140: Potent inhibitor of both LDHA and LDHB.[5] Galloflavin: LDH inhibitor that impairs aerobic glycolysis. |
| Enzymatic Inhibition (Ki) | Not consistently reported in direct comparison with FX11. | 8 µM for human liver LDHA.[3][4][6] | GSK2837808A: IC50 of 2.6 nM for hLDHA.[5] (R)-GNE-140: IC50 of 3 nM for LDHA.[5] |
| Cellular Potency (IC50) | Varies significantly by cell line, generally in the millimolar (mM) range. For example, IC50 at 24h were 58.53 mM in A549, 32.13 mM in H1975, and 19.67 mM in H1395 cells.[7] | Generally in the micromolar (µM) range. For instance, 23.3 µM in HeLa cells and 49.27 µM in BxPc-3 cells.[3] | GSK2837808A: IC50 of 43 nM for hLDHB.[5] |
| Cellular Effects | Induces apoptosis, G2/M cell cycle arrest, reduces ATP, and increases reactive oxygen species (ROS).[7][8] | Reduces ATP levels, induces oxidative stress and ROS production, leading to cell death.[3][9] | Varies by inhibitor. |
| In Vivo Efficacy | Has shown anti-tumor activity and can enhance the efficacy of immunotherapy.[10] A study on neuropathic pain showed it attenuated CCI-induced nociception.[11] | Demonstrates anti-tumor activity in lymphoma and pancreatic cancer xenografts.[3] It also showed analgesic effects in a neuropathic pain model.[11] | Preclinical efficacy has been demonstrated for several inhibitors. |
Signaling Pathways and Experimental Workflow
To visualize the critical role of LDHA in cellular metabolism and the general workflow for assessing its inhibitors, the following diagrams are provided.
Caption: Role of LDHA in the Warburg Effect and its inhibition.
Caption: General experimental workflow for LDH inhibitor screening.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of LDHA inhibitors.
LDH Activity Assay (Colorimetric)
This protocol is a general guideline for measuring LDH activity in cell lysates or supernatants.
Materials:
-
96-well clear flat-bottom plates
-
Cell culture medium
-
LDH Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Substrate Mix (containing lactate and NAD+)
-
PMS (phenazine methosulfate) solution
-
INT (iodonitrotetrazolium violet) solution
-
Lysis solution (e.g., Triton X-100)
-
Microplate reader capable of measuring absorbance at 490-520 nm
Procedure:
-
Sample Preparation:
-
For intracellular LDH activity, lyse the cells using a lysis solution and collect the lysate.
-
For extracellular LDH (a measure of cytotoxicity), collect the cell culture supernatant.
-
-
Reaction Setup:
-
Add 50 µL of each sample (lysate or supernatant) to a well in a 96-well plate.
-
Prepare a reaction mixture containing LDH Assay Buffer, Substrate Mix, PMS, and INT.
-
Add 50 µL of the reaction mixture to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the LDH activity in the sample. Calculate the percentage of inhibition by comparing the activity in treated samples to untreated controls.
-
Determination of IC50 in Cancer Cell Lines (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic or anti-proliferative effects of an inhibitor and determining its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
LDHA inhibitor (e.g., this compound, FX11)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the LDHA inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at different concentrations. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion
Both this compound and FX11 are valuable tools for studying the role of LDHA in various biological processes. FX11 generally exhibits higher potency in cellular assays, with IC50 values in the micromolar range, compared to this compound, which is typically effective at millimolar concentrations. The choice between these inhibitors will depend on the specific experimental context, including the cell type, the required potency, and the desired mechanism of inhibition (pyruvate vs. NADH competition). For broader comparative studies, researchers may also consider other potent and selective LDHA inhibitors such as GSK2837808A. The provided protocols offer a starting point for the in vitro characterization and comparison of these and other novel LDHA inhibitors.
References
- 1. Activity of the Lactate Dehydrogenase Inhibitor this compound against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intrathecal lactate dehydrogenase A inhibitors FX11 and oxamate alleviate chronic constriction injury-induced nociceptive sensitization through neuroinflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oxamic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of oxamic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a hazardous chemical, it necessitates a structured disposal protocol to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.
Hazard Profile of this compound
Before handling this compound waste, it is essential to be aware of its hazard classifications. This information, summarized from safety data sheets, dictates the necessary safety precautions.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | [1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | [1][2][3][4] |
Personal Protective Equipment (PPE)
When handling this compound waste, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber).[2]
-
Lab Coat: A standard laboratory coat is required to protect from spills.
-
Respiratory Protection: If handling fine powders or creating dust, a dust mask (e.g., N95) should be used.
Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in chemical waste management.[5][6][7]
-
Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste.
-
Compatibility: Ensure the container is compatible with acidic waste; high-density polyethylene (HDPE) or glass containers are generally suitable.[6][8] Do not use metal containers.[6]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents, bases, or reactive metals.[2][9] Keep solid and liquid waste separate.[6]
Step 2: Labeling the Waste Container
Accurate and clear labeling is a regulatory requirement and essential for safety.[5][6][8]
-
Contents: Clearly label the container with "Hazardous Waste: this compound".
-
Hazard Symbols: Affix appropriate hazard symbols (e.g., irritant).
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated satellite accumulation area within the laboratory before collection.[8]
-
Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[5][8]
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of potential spills.[6][7]
-
Storage Location: Store the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[5]
Step 4: Arranging for Disposal
This compound waste must be disposed of through an approved hazardous waste disposal service.[1][2][4][10] Under no circumstances should this compound be disposed of down the drain or in regular trash. [5][8]
-
Contact Environmental Health and Safety (EHS): Follow your institution's procedures for hazardous waste pickup. Contact your EHS department to schedule a collection.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.[7]
Emergency Procedures for Spills
In the event of an this compound spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if the spill involves a fine powder.
-
Containment and Cleanup:
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. OXALIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Oxamic Acid
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of oxamic acid, designed to ensure the well-being of laboratory personnel and maintain environmental integrity. The following procedural guidance is intended for researchers, scientists, and drug development professionals.
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the safety protocols outlined below is critical to mitigate risks.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE. Engineering controls, such as working within a certified chemical fume hood, should always be the primary method of exposure control.
| Protection Type | Equipment | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against dust, splashes, and vapors. |
| Face Shield | To be worn over safety goggles. | Recommended when there is a risk of significant splash hazard. | |
| Skin Protection | Gloves | Nitrile or Neoprene Gloves.[3][4][5] | Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination. |
| Lab Coat/Protective Clothing | Fully buttoned lab coat. | Protects skin and personal clothing from contamination.[3] | |
| Respiratory Protection | N95 or P95 Particulate Respirator | MSHA/NIOSH approved.[6] | Required when engineering controls are insufficient, if exposure limits are exceeded, or if dust is generated. A fit test is required before use.[6][7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the preparation, handling, and cleanup phases.
1. Preparation Phase:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Ensure Proper Ventilation: All handling of solid this compound should be conducted in a properly functioning and certified laboratory chemical fume hood.[8]
-
Gather Materials: Assemble all necessary equipment and reagents, including the required PPE, before starting the experiment.
-
Inspect PPE: Check all PPE for integrity (e.g., no holes in gloves, cracks in goggles) before use.
2. Handling Phase:
-
Don PPE: Put on the appropriate PPE as specified in the table above.
-
Weighing and Transferring:
-
When weighing solid this compound, perform the task in a fume hood to minimize inhalation of dust.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
-
Preparing Solutions:
-
Slowly add the this compound to the solvent while stirring.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Conducting Reactions:
-
Keep all containers with this compound and its solutions clearly labeled and sealed when not in use.
-
Maintain a clean and organized workspace to prevent accidental spills.
-
3. Post-Handling and Cleanup Phase:
-
Decontamination:
-
Wipe down the work surface with an appropriate cleaning agent.
-
Clean any equipment that has come into contact with this compound.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat, and finally, respirator.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Hazardous Waste: All solid this compound waste, solutions containing this compound, and materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be considered hazardous waste.[9]
-
Waste Containers:
2. Spill Management:
-
Minor Spills (Solid):
-
Minor Spills (Liquid):
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[14]
-
Once absorbed, scoop the material into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify your supervisor and the institution's Environmental Health & Safety (EHS) department.
-
Restrict access to the spill area.
-
3. Final Disposal:
-
Contact EHS: Arrange for the pickup and disposal of hazardous waste containers through your institution's EHS department or a licensed chemical waste disposal company.[9][15]
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.[1]
Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. acs.org [acs.org]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. oehs.ecu.edu [oehs.ecu.edu]
- 6. www2.lbl.gov [www2.lbl.gov]
- 7. queensu.ca [queensu.ca]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 9. vumc.org [vumc.org]
- 10. acewaste.com.au [acewaste.com.au]
- 11. benchchem.com [benchchem.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
